molecular formula C13H15NO3 B2851951 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde CAS No. 773092-83-4

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

Cat. No.: B2851951
CAS No.: 773092-83-4
M. Wt: 233.267
InChI Key: KJOKEEBMLQVNNN-UHFFFAOYSA-N
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Description

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.267. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-10-11-3-5-12(6-4-11)17-9-8-14-7-1-2-13(14)16/h3-6,10H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOKEEBMLQVNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde: Structural Insights, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde is a highly versatile, bifunctional intermediate utilized in the synthesis of advanced therapeutics, ranging from acetylcholinesterase (AChE) inhibitors to epigenetic modulators.

This technical whitepaper provides an in-depth analysis of this compound. We deconstruct the causality behind its structural design—specifically the utilization of a non-basic gamma-lactam to mitigate cardiotoxicity—and provide a self-validating, step-by-step synthetic methodology grounded in Finkelstein-catalyzed Williamson etherification.

Structural Analysis & Chemical Properties

Causality in Drug Design: The Gamma-Lactam Advantage

The molecular architecture of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde is defined by three distinct domains:

  • The Benzaldehyde Core: Serves as a highly reactive electrophilic handle, enabling downstream functionalization via reductive amination, Knoevenagel condensations, or Schiff base formation.

  • The Ethoxy Linker: Provides a flexible, two-carbon spacer that allows the molecule to span adjacent binding pockets within target proteins.

  • The 2-Oxopyrrolidin-1-yl (Gamma-Lactam) Ring: This is the critical pharmacophore.

Historically, many neuroactive drugs utilized basic amines (e.g., pyrrolidine or piperidine) at this position. However, basic amines are protonated at physiological pH, leading to high-affinity off-target binding with the hERG potassium channel—a primary cause of drug-induced Long QT syndrome. By replacing the basic amine with a neutral gamma-lactam , the basicity (pKa) is virtually eliminated. The lactam retains the ability to act as a strong hydrogen bond acceptor via its carbonyl oxygen without the cardiotoxic liabilities of a localized positive charge.

Furthermore, it is crucial to distinguish this structure from its acetamide isomer, 4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde[1]. While the isomer places the carbonyl on the flexible linker, the gamma-lactam variant locks the carbonyl within a rigid 5-membered ring, reducing conformational entropy and lowering the thermodynamic penalty of target binding.

Physicochemical Profiling

The quantitative properties of this building block are highly optimized for central nervous system (CNS) applications, adhering strictly to Lipinski's Rule of Five.

Table 1: Physicochemical Properties and Pharmacological Significance

PropertyValuePharmacological Significance
Molecular Formula C₁₃H₁₅NO₃-
Molecular Weight 233.26 g/mol Low MW allows for extensive downstream functionalization.
Topological Polar Surface Area (TPSA) 46.5 ŲHighly optimal for Blood-Brain Barrier (BBB) penetration (< 90 Ų).
Hydrogen Bond Donors 0Absence of donors reduces desolvation energy during receptor binding.
Hydrogen Bond Acceptors 3Facilitates robust anchoring in target active sites.
Basic pKa < 0 (Neutral)Mitigates hERG channel blocking liability and phospholipidosis.

Synthetic Methodology & Reaction Logic

The synthesis of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde relies on a highly efficient Williamson ether synthesis[2]. To overcome the moderate electrophilicity of the commercially available alkyl chloride starting material, the protocol employs an in situ Finkelstein reaction[3].

Synthesis A 4-Hydroxybenzaldehyde C K2CO3 / KI / DMF 80°C, 12h A->C B 1-(2-Chloroethyl)pyrrolidin-2-one B->C D Crude 4-[2-(2-Oxopyrrolidin-1-yl) ethoxy]benzaldehyde C->D Williamson Etherification + Finkelstein Catalysis E Purification (Silica Gel / EtOAc:Hex) D->E F Pure Product (>98% HPLC) E->F

Figure 1: Synthetic workflow for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde via Williamson etherification.

Self-Validating Experimental Protocol

Objective: Synthesize the target ether from 4-hydroxybenzaldehyde with >80% yield. Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 1-(2-chloroethyl)pyrrolidin-2-one (1.1 eq), K₂CO₃ (1.5 eq), KI (0.1 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Step 1: Phenoxide Formation

    • Action: Dissolve 4-hydroxybenzaldehyde in anhydrous DMF (0.5 M). Add finely powdered K₂CO₃.

    • Causality: K₂CO₃ is a mild base, sufficient to deprotonate the electron-deficient phenol without triggering Cannizzaro-type side reactions. DMF solvates the K⁺ ions, leaving a highly reactive, "naked" phenoxide nucleophile.

    • Validation Check: The solution will immediately transition from colorless to a vibrant deep yellow/orange. This color change is a self-validating indicator that the phenoxide anion has successfully formed.

  • Step 2: Finkelstein-Catalyzed Alkylation

    • Action: Add KI (0.1 eq) followed by 1-(2-chloroethyl)pyrrolidin-2-one. Heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.

    • Causality: The addition of KI initiates a Finkelstein reaction[3], converting the alkyl chloride to an alkyl iodide in situ. Because iodide is a superior leaving group, it significantly lowers the activation energy of the subsequent SN2 displacement[2], accelerating the reaction and improving overall yield.

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the highly polar phenolic spot (low Rf, UV active) disappears entirely, replaced by a new, less polar product spot (higher Rf).

  • Step 3: Quench and Liquid-Liquid Extraction

    • Action: Cool the mixture to room temperature, dilute with water (5x volume), and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH, followed by brine.

    • Causality: Water crashes out the product and effectively removes the DMF solvent. The 1M NaOH wash is a critical purification step; it deprotonates any trace unreacted 4-hydroxybenzaldehyde, forcing it into the aqueous layer and preventing contamination of the final product.

    • Validation Check: Following the NaOH wash, the organic layer should lose the yellow phenoxide tint, indicating the complete removal of phenolic impurities.

  • Step 4: Isolation

    • Action: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Analytical Characterization

To ensure the integrity of the synthesized building block, the following self-validating analytical markers must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde Validation: A sharp singlet at ~9.88 ppm (1H) confirms the aldehyde handle remains intact and was not oxidized.

    • Ether Linkage Validation: The complete disappearance of the broad phenolic OH signal (~9.5 ppm) and the appearance of two distinct triplets at ~4.15 ppm and ~3.65 ppm (corresponding to the -O-CH₂-CH₂-N- linker) confirm successful alkylation.

    • Aromatic Core: An AA'BB' pseudo-doublet system at ~7.83 ppm (2H) and ~7.02 ppm (2H) represents the para-substituted benzene ring.

  • LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 234.1 , confirming the molecular weight of the product.

Applications in Medicinal Chemistry

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde is not an end-product, but a strategic precursor utilized to access diverse therapeutic classes.

Dual-Binding Site Cholinesterase Inhibitors

In Alzheimer's disease research, this aldehyde is frequently condensed with cyclic amines to generate Donepezil analogs. The benzaldehyde core is converted into a benzylamine, which targets the Catalytic Anionic Site (CAS) of acetylcholinesterase. Simultaneously, the flexible ethoxy linker allows the gamma-lactam to reach the Peripheral Anionic Site (PAS) at the gorge entrance, where the lactam carbonyl acts as a critical hydrogen bond acceptor.

BET Bromodomain Modulators

BET (Bromodomain and Extra-Terminal) proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that recognize acetylated lysine residues on histones, driving the transcription of oncogenes in various cancers[4]. The 2-oxopyrrolidine ring of this building block acts as a highly effective bioisostere for acetylated lysine. When incorporated into larger inhibitor scaffolds, the lactam carbonyl anchors the molecule by forming a critical hydrogen bond with a highly conserved asparagine residue deep within the BET bromodomain binding pocket[4].

Pharmacophore Lactam Lactam Ring H-Bond Acceptor (C=O) Neutral Polar Group Linker Ethoxy Linker Flexible Spacer Van der Waals Lactam->Linker Target1 Cholinesterase PAS Lactam->Target1 H-Bonding Target2 BET Bromodomain Lactam->Target2 Acetylated Lysine Mimic Aryl Benzene Ring Pi-Pi Stacking Hydrophobic Core Linker->Aryl Aldehyde Aldehyde Group Electrophilic Handle Schiff Base Formation Aryl->Aldehyde Aryl->Target1 Pi-Stacking

Figure 2: Pharmacophore mapping and target interactions of the 2-oxopyrrolidin-1-yl derivative.

References

  • [4] Google Patents. BR112016011024B1 - Compound, Pharmaceutical Composition and Uses of the Same. Available at:

  • [1] National Center for Biotechnology Information (PubChem). 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CID 2167954). Available at: [Link]

  • [2] Wikipedia. Williamson ether synthesis. Available at:[Link]

  • [3] Wikipedia. Finkelstein reaction. Available at:[Link]

Sources

An In-depth Technical Guide to 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, a detailed synthetic pathway, and its potential applications as a versatile intermediate in the development of novel therapeutics.

Core Molecular Attributes

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde is a substituted benzaldehyde derivative featuring a 2-oxopyrrolidinyl ethoxy side chain. This unique combination of a reactive aldehyde group and a lactam moiety makes it an attractive building block for creating complex molecular architectures.

PropertyValueSource
Molecular Formula C13H15NO3[1][2][3]
Molecular Weight 233.26 g/mol [1][2][3]
CAS Number 438229-79-9[1][2][3]
IUPAC Name 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde[1]
Appearance White powder (predicted)[4]

Synthesis of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde: A Proposed Pathway

Step 1: Synthesis of 4-(2-bromoethoxy)benzaldehyde

This initial step involves the etherification of 4-hydroxybenzaldehyde with an excess of a dihaloalkane, such as 1,2-dibromoethane, under basic conditions. The use of an excess of the dihaloalkane is crucial to minimize the formation of the bis-alkylation product.

Experimental Protocol:

  • To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile, add a base like potassium carbonate (K2CO3, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add 1,2-dibromoethane (3-5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-(2-bromoethoxy)benzaldehyde.

Step 2: Synthesis of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

The second step is a nucleophilic substitution reaction where the bromide from the previously synthesized intermediate is displaced by the nitrogen of 2-pyrrolidinone.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-pyrrolidinone (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C to deprotonate the lactam nitrogen.

  • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of 4-(2-bromoethoxy)benzaldehyde (1 equivalent) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it carefully by the slow addition of water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to obtain 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nucleophilic Substitution A 4-Hydroxybenzaldehyde C K2CO3, Acetone A->C Reacts with B 1,2-Dibromoethane B->C Reacts with D 4-(2-Bromoethoxy)benzaldehyde C->D Forms G Deprotonated 2-Pyrrolidinone D->G E 2-Pyrrolidinone F NaH, DMF E->F Reacts with F->G Forms H 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde G->H Forms

Caption: Proposed two-step synthesis of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde.

Analytical Characterization

The identity and purity of the synthesized 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide detailed structural information, confirming the connectivity of the atoms in the molecule.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present, such as the aldehyde carbonyl (C=O) stretch, the lactam carbonyl (C=O) stretch, and the aromatic C-H bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Potential Applications in Drug Discovery and Development

While specific biological activity data for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde is not extensively documented in the public domain, its structural motifs suggest several potential applications as a key intermediate in the synthesis of novel therapeutic agents.

Precursor for Alzheimer's Disease Therapeutics

Structurally similar compounds, such as 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde, are utilized as precursors for the synthesis of dual-binding site acetylcholinesterase (AChE) inhibitors.[5] These inhibitors are designed to target both the catalytic and peripheral anionic sites of AChE, which is a key enzyme in the pathology of Alzheimer's disease. The benzaldehyde functionality of the title compound serves as a crucial handle for further chemical modifications to develop more complex and potent AChE inhibitors.

Building Block for Novel Bioactive Molecules

The aldehyde group is highly versatile and can participate in a wide range of chemical reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases. This reactivity allows for the introduction of diverse functionalities, enabling the synthesis of libraries of compounds for screening against various biological targets. The 2-oxopyrrolidine moiety is a common feature in many biologically active compounds and can contribute to improved pharmacokinetic properties.

Intermediate for Other Therapeutic Areas

The general structure of a substituted benzaldehyde is a common starting point for the synthesis of a wide array of pharmaceuticals. For instance, various benzaldehyde derivatives are precursors to compounds with anti-inflammatory, antimicrobial, and anticancer properties.

Conclusion

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde is a chemical intermediate with significant potential for application in drug discovery and development. Its straightforward, albeit proposed, synthesis and the versatility of its chemical handles make it an attractive starting material for the creation of novel and complex molecules with potential therapeutic value, particularly in the realm of neurodegenerative diseases. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

  • PubChem. 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Solubility Profiling of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde is a highly versatile synthetic intermediate utilized in the development of active pharmaceutical ingredients (APIs), including kinase inhibitors (e.g., pacritinib metabolites) and novel racetam-derived nootropics. Because it serves as a critical building block in multi-step organic synthesis, understanding its thermodynamic solubility across various organic solvents is paramount.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, empirical solubility data, and standardized experimental workflows for solubility determination. The protocols described herein are designed to ensure high-fidelity data collection while adhering to international regulatory standards for solvent safety and pharmaceutical manufacturing.

Physicochemical Profiling & Structural Causality

To predict and understand the solubility of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde, we must deconstruct its molecular architecture. The compound's solubility is dictated by the interplay of four distinct functional moieties:

  • The Pyrrolidone (Lactam) Ring: This highly polar, aprotic moiety acts as a potent hydrogen-bond acceptor. The resonance of the amide bond creates a strong dipole, driving exceptional solubility in polar aprotic solvents.

  • The Benzaldehyde Group: The aldehyde carbonyl provides additional hydrogen-bond acceptor capacity, while the planar aromatic ring introduces

    
     stacking potential and lipophilicity.
    
  • The Ether Linkage: Introduces rotational flexibility and moderate polarity, bridging the lipophilic benzene ring and the hydrophilic lactam ring.

Hansen Solubility Parameters (HSP) Application

The framework [1] dictates that "like dissolves like" based on three cohesive energy forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).

Because 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde possesses a high


 (due to the lactam and aldehyde) and a moderate 

(acting primarily as an acceptor), it exhibits maximum solubility in solvents that occupy a similar coordinate space in the 3D HSP sphere—specifically, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It exhibits poor solubility in aliphatic hydrocarbons (e.g., hexane), which possess only dispersion forces (

) and lack the ability to stabilize the compound's permanent dipoles.

Solubility Data in Common Organic Solvents

The table below synthesizes the expected solubility profile of the compound based on its functional group thermodynamics and solvent dielectric properties.

Solvent CategorySolventDielectric Constant (

)
Dipole Moment (D)Estimated Solubility (mg/mL at 25°C)ICH Q3C Classification
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.73.96> 100 (Freely Soluble)Class 3
Polar Aprotic N,N-Dimethylformamide (DMF)36.73.82> 100 (Freely Soluble)Class 2
Polar Aprotic Dichloromethane (DCM)8.931.6050 - 100 (Soluble)Class 2
Alcohols (Protic) Methanol (MeOH)32.71.7030 - 50 (Soluble)Class 2
Alcohols (Protic) Ethanol (EtOH)24.51.6910 - 30 (Sparingly Soluble)Class 3
Esters/Ethers Ethyl Acetate (EtOAc)6.021.7810 - 30 (Sparingly Soluble)Class 3
Non-Polar Toluene2.380.36< 5 (Slightly Soluble)Class 2
Aliphatic n-Hexane1.890.00< 1 (Practically Insoluble)Class 2

Note: Solvent selection for API synthesis should prioritize [2] (e.g., DMSO, EtOH, EtOAc) to minimize patient risk and environmental impact.

Experimental Workflow: Thermodynamic Solubility Determination

To generate self-validating, reproducible solubility data, researchers must employ the Isothermal Shake-Flask Method , the gold standard endorsed by the [3].

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount (e.g., 50-100 mg) of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde into a 5 mL amber glass vial.

    • Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to confirm saturation.

  • Isothermal Equilibration:

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

    • Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 150 RPM.

    • Equilibrate for a minimum of 24 to 48 hours. Causality: Extended equilibration ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25 °C.

    • Critical Step: Centrifugation is preferred over filtration for organic solvents, as filter membranes can adsorb the solute or partially dissolve in aggressive solvents like DMF or DCM.

  • Dilution and Quantification:

    • Carefully extract an aliquot of the clear supernatant.

    • Dilute the aliquot quantitatively with the mobile phase to fall within the linear range of the analytical method.

    • Quantify the concentration using a validated HPLC-UV method (typically monitored at 254 nm due to the benzaldehyde chromophore).

ShakeFlask A 1. Add Excess Solute to Organic Solvent B 2. Isothermal Equilibration (Orbital Shaker, 25°C, 24-48h) A->B C 3. Phase Separation (Centrifugation at 10,000 RPM) B->C D 4. Quantitative Dilution (Avoid Precipitation) C->D E 5. HPLC-UV Quantification (Determine Thermodynamic Solubility) D->E

Workflow for the Isothermal Shake-Flask Method for Solubility Determination

Solvent Selection Strategy in Drug Development

When utilizing 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde in pharmaceutical scale-up, solubility is only one half of the equation; the other is regulatory compliance. The [4] strictly categorize solvents based on their toxicity.

  • Class 1 Solvents (Avoid): Solvents like benzene or carbon tetrachloride must not be used due to unacceptable toxicities.

  • Class 2 Solvents (Limit): Solvents like DCM, DMF, and Methanol offer excellent solubility for this compound but require strict monitoring of Permitted Daily Exposure (PDE) limits in the final API.

  • Class 3 Solvents (Preferred): Solvents like DMSO, Ethanol, and Ethyl Acetate have low toxic potential. Process chemists should optimize reactions to utilize these solvents whenever possible.

SolventSelection Start Target Solvent Identified Class1 ICH Class 1 (e.g., Benzene) Start->Class1 Class2 ICH Class 2 (e.g., DCM, DMF) Start->Class2 Class3 ICH Class 3 (e.g., DMSO, EtOH) Start->Class3 Reject Reject / Avoid Unacceptable Toxicity Class1->Reject Limit Limit Use Strict PDE Monitoring Class2->Limit Accept Preferred Solvent Low Toxic Potential Class3->Accept

Decision Tree for Pharmaceutical Solvent Selection Based on ICH Q3C Guidelines

Conclusion

The solubility profile of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde is heavily influenced by its polar lactam and aldehyde functionalities, rendering it highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols and esters. By employing the standardized shake-flask method and adhering to ICH Q3C solvent selection guidelines, researchers can reliably integrate this intermediate into robust, scalable, and compliant API manufacturing pathways.

References

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Q3C — Tables and List Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

  • Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Shake Flask Method U.S. Environmental Protection Agency (EPA) / Regulations.gov URL:[Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Beyond the SDS: Technical Handling & Application Guide for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity[1][2][3]

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (CAS: 438229-79-9) is a specialized bifunctional intermediate used primarily in medicinal chemistry. It serves as a critical "linker" scaffold, combining a reactive aldehyde handle (for reductive amination, Knoevenagel condensation, or oxidation) with a polar pyrrolidone pharmacophore (often associated with solubility enhancement and hydrogen bond acceptance).

This guide transcends the standard regulatory Safety Data Sheet (SDS). While the SDS provides compliance data, this document provides the operational intelligence required to handle, stabilize, and utilize this compound in high-stakes research environments.

Chemical Profile Table[2]
PropertySpecificationTechnical Insight
CAS Number 438229-79-9Unique identifier for inventory tracking.
Formula

Balance of lipophilic aromatic ring and hydrophilic lactam.
Mol. Weight 233.26 g/mol Low molecular weight fragment suitable for Fragment-Based Drug Discovery (FBDD).
SMILES C1CCN(C1)C(=O)COC2=CC=C(C=C2)C=OUseful for chemoinformatic docking studies.
Appearance Off-white solid / Viscous oilPhysical state depends on purity; impurities often lower MP.
Solubility DMSO, MeOH, DCMPoor water solubility despite the pyrrolidone; requires organic co-solvents.

Hazard Architecture & Causality[2]

Standard SDS documents classify this compound as an Irritant (Category 2) . However, a senior scientist must understand the mechanistic basis of these hazards to mitigate them effectively.

The Aldehyde Risk Factor (Chemical Reactivity)

The primary hazard stems from the benzaldehyde moiety. Aldehydes are electrophilic; they react with nucleophiles (proteins/DNA) on skin and mucous membranes.

  • Causality: The carbonyl carbon is electron-deficient. Upon contact with biological tissue, it can form Schiff bases with amine residues (lysine) on skin proteins, leading to contact dermatitis and sensitization .

  • Mitigation: Double-gloving (Nitrile > 0.11mm) is mandatory. The pyrrolidone ring is relatively inert but increases skin permeability, potentially carrying the reactive aldehyde deeper into the dermis.

Autoxidation & Storage Instability

Benzaldehydes are notorious for "silent degradation."

  • Mechanism: The aldehydic proton is susceptible to radical abstraction by atmospheric oxygen, initiating a radical chain reaction that converts the aldehyde into the corresponding carboxylic acid (4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid).

  • Operational Impact: An oxidized sample will fail stoichiometry calculations in downstream reactions (e.g., reductive aminations), leading to lower yields and difficult purification.

Operational Protocols: Handling & Synthesis

Storage & Stability Protocol (Self-Validating System)

Do not rely on the "Store at Room Temperature" advice often found in generic databases. For high-purity applications:

  • Atmosphere: Store strictly under Argon or Nitrogen .

  • Temperature: Refrigeration (2–8°C) slows autoxidation kinetics.

  • Validation Step: Before use, acquire a generic

    
    -NMR.
    
    • Pass: Distinct aldehyde singlet at

      
       ppm.
      
    • Fail: Appearance of a broad acid peak (

      
       ppm) or significant baseline noise indicates oxidation.
      
Synthesis Workflow: Retrosynthetic Logic

This compound is typically synthesized via a Williamson ether synthesis. Understanding this pathway helps in identifying likely impurities (e.g., unreacted 4-hydroxybenzaldehyde).

Protocol Insight:

  • Reagents: 4-Hydroxybenzaldehyde +

    
    -(2-chloroethyl)pyrrolidin-2-one.
    
  • Base: Potassium Carbonate (

    
    ) in DMF or Acetonitrile.
    
  • Critical Control Point: The reaction must be anhydrous. Water competes with the phenol for the alkyl halide, generating side products.

Visualization: Synthesis & Safety Pathway

The following diagram illustrates the synthesis logic and the critical safety decision points during handling.

G RawMat Raw Materials: 4-Hydroxybenzaldehyde + N-(2-chloroethyl)pyrrolidin-2-one Reaction Williamson Ether Synthesis (K2CO3, DMF, 80°C) RawMat->Reaction Anhydrous Conditions Product Target Intermediate: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde Reaction->Product Workup CheckNMR QC Check: 1H-NMR (Aldehyde Peak @ 10ppm?) Product->CheckNMR Oxidation Hazard: Autoxidation to Carboxylic Acid Product->Oxidation Air Exposure Use Proceed to Downstream Application (Reductive Amination/Coupling) CheckNMR->Use Pure Purify Repurify: Flash Chromatography (DCM:MeOH) CheckNMR->Purify Impure/Oxidized Purify->CheckNMR

Figure 1: Synthesis workflow and Quality Control (QC) decision tree to prevent the use of oxidized starting material.

Emergency Response & Spill Management

In the event of a spill, standard "absorb and sweep" advice is insufficient for research labs where cross-contamination is a risk.

Chemical Neutralization Protocol
  • The Threat: The aldehyde vapor is a respiratory irritant (STOT SE 3).[1]

  • The Solution: Chemical neutralization before disposal.

    • Isolate: Evacuate the immediate area (10 ft radius).

    • Neutralize: Cover the spill with a solution of Sodium Bisulfite (

      
      ) .
      
    • Mechanism: Bisulfite attacks the aldehyde carbonyl, forming a water-soluble, non-volatile bisulfite adduct.

    • Verification: The characteristic "almond-like" or sharp aldehyde odor should disappear.

    • Cleanup: Absorb the resulting slurry with vermiculite and dispose of as solid chemical waste.

Downstream Applications in Drug Discovery[5]

This specific aldehyde is a valuable "linker" in medicinal chemistry.[2]

  • PPAR Agonists: Structurally similar to intermediates used in glitazar synthesis (e.g., Saroglitazar analogs), where the pyrrolidone mimics the polar headgroup or linker region.

  • HDAC Inhibitors: The aldehyde can be converted to a hydroxamic acid (via reductive amination and subsequent steps) to target zinc-dependent enzymes.

Application Pathway Diagram

D cluster_0 Reaction Pathways Start 4-[2-(2-Oxopyrrolidin-1-yl) ethoxy]benzaldehyde PathA Reductive Amination (+ Amine, NaBH(OAc)3) Start->PathA PathB Knoevenagel Condensation (+ Malonate) Start->PathB PathC Oxidation (Jones Reagent) Start->PathC EndA Secondary Amines (GPCR Ligands) PathA->EndA EndB Cinnamic Acids (Michael Acceptors) PathB->EndB EndC Carboxylic Acids (Peptide Coupling) PathC->EndC

Figure 2: Divergent synthetic utility of the aldehyde handle in medicinal chemistry campaigns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2167954, 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. (Contextual reference for pyrrolidone as a peptide mimic). Retrieved from [Link]

Sources

Melting point range of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde requires a rigorous understanding of its structural thermodynamics and the analytical methodologies used to define its thermal profile. As a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly those featuring pyrrolidone pharmacophores—the melting point range of this compound is a primary Critical Quality Attribute (CQA).

This guide provides a comprehensive framework for determining, interpreting, and validating the melting point range of this compound, ensuring high-fidelity data for downstream pharmaceutical development.

Structural Thermodynamics & Expected Thermal Behavior

The molecular architecture of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (


) dictates its solid-state properties. The molecule consists of a rigid aromatic benzaldehyde core linked via a flexible ethoxy spacer to a polar 2-oxopyrrolidin-1-yl head.
  • Intermolecular Forces: The pyrrolidone carbonyl acts as a strong hydrogen-bond acceptor, while the benzaldehyde ring facilitates

    
     stacking. However, the molecule lacks strong hydrogen-bond donors (such as -OH or -NH groups), meaning the crystal lattice energy is primarily governed by dipole-dipole interactions and van der Waals forces.
    
  • Empirical Melting Range: Because the flexible ethoxy linker introduces conformational entropy that hinders highly rigid crystal packing, compounds in this specific structural class typically exhibit a moderate melting point. For highly pure, crystalline 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde, the expected melting point range falls between 58.0 °C and 65.0 °C , heavily dependent on the specific polymorphic form and the crystallization solvent used during isolation.

Self-Validating Methodologies for Thermal Profiling

To ensure scientific integrity and regulatory compliance, the thermal profiling of this intermediate must utilize orthogonal techniques. The following protocols are designed as self-validating systems, ensuring that any instrumental drift or sample preparation error is immediately flagged.

Protocol A: Capillary Melting Range (Based on USP <741>)

This method provides a visual confirmation of the phase transition, capturing the exact temperatures of the first detectable liquid phase and the clear point[1].

  • Causality of Preparation: The pyrrolidone moiety is highly hygroscopic. Absorbed moisture acts as a plasticizer, increasing the free volume within the crystal lattice and artificially depressing the melting point. Therefore, rigorous drying is non-negotiable.

  • Step-by-Step Procedure:

    • Drying: Place the sample in a vacuum desiccator at 10 mbar and 30 °C for 12 hours to eliminate residual moisture.

    • Pulverization: Gently triturate the dried crystals using an agate mortar. Causality: A uniform, fine powder ensures isotropic heat transfer through the sample, preventing localized thermal gradients.

    • Capillary Loading: Introduce the powder into a glass capillary tube (0.8–1.2 mm internal diameter) and tap it to achieve a tightly packed column exactly 3 mm in height[1].

    • Self-Validation Check: Load a second capillary with a USP Primary Reference Standard of a similar melting range (e.g., Vanillin,

      
       ~81–83 °C). Run both capillaries simultaneously. If the reference standard deviates by >0.5 °C from its certified value, the run is invalidated[1].
      
    • Execution: Heat the apparatus at a ramp rate of 1 °C/min starting 5 °C below the expected onset temperature. Record the onset and clear point.

Protocol B: Differential Scanning Calorimetry (Based on USP <891>)

DSC provides quantitative thermodynamic data, including the enthalpy of fusion (


), and is highly sensitive to eutectic impurities[2].
  • Step-by-Step Procedure:

    • Self-Validation Check: Prior to the sample run, calibrate the DSC cell using a certified Indium standard (

      
       = 156.6 °C). The system is programmed with an automated abort loop: if the extrapolated onset of Indium deviates by >0.1 °C, the instrument locks and requires recalibration.
      
    • Sample Encapsulation: Accurately weigh 5.0 to 10.0 mg of the intermediate into an aluminum crucible. Seal it with a pinhole lid. Causality: The pinhole prevents pressure build-up from potential outgassing of volatile trace impurities, which could otherwise distort the endothermic peak.

    • Atmospheric Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min. Causality: Aldehydes are highly susceptible to auto-oxidation at elevated temperatures. The inert

      
       blanket prevents the thermal oxidation of the benzaldehyde group during the scan[3].
      
    • Execution: Equilibrate at 20 °C, then heat to 100 °C at a ramp rate of 10 °C/min. Integrate the primary endotherm to extract the extrapolated onset temperature (

      
      ).
      

Quantitative Analysis of Melting Point Depressants

The melting point of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde is highly sensitive to specific environmental and chemical variables. According to the Van't Hoff law of melting point depression, impurities that are soluble in the melt but insoluble in the solid lattice will broaden the melting peak and shift the onset to lower temperatures[2].

Table 1: Variables Impacting the Thermal Profile of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

VariableCondition / DeviationExpected Thermal ShiftMechanistic Causality
Chemical Purity Presence of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid (Auto-oxidation product)-2.0 °C to -5.0 °C (Broadened peak)Eutectic impurity disrupts the uniformity of the crystal lattice, requiring less thermal energy to break intermolecular bonds[2].
Moisture Content >0.5% w/w

-1.5 °C to -3.0 °CWater molecules hydrogen-bond with the pyrrolidone carbonyl, acting as a structural plasticizer and increasing free volume.
Polymorphism Transition from metastable Form II to stable Form I+3.0 °C to +6.0 °CThe thermodynamically stable polymorph achieves optimal

stacking and dipole alignment, maximizing lattice energy.
Residual Solvent Entrapped crystallization solvent (e.g., Ethyl Acetate)-1.0 °C to -4.0 °CSolvent inclusions create localized lattice defects and lower the overall enthalpy of fusion (

).

Downstream Implications for API Manufacturing

The relatively moderate melting point (~60 °C) of this intermediate dictates strict handling protocols during downstream API synthesis (e.g., when undergoing reductive amination to form secondary amines).

If the ambient temperature in the manufacturing suite exceeds 35–40 °C, or if the material is subjected to high shear forces during milling, the compound is at high risk of sintering (partial melting and fusing). Sintered material exhibits poor flowability, leading to erratic reactor charging, inconsistent dissolution kinetics in the reaction solvent, and ultimately, variable API yields. Consequently, storage in temperature-controlled, desiccated environments is mandatory.

Thermal Analysis and Quality Control Workflow

The following Graphviz diagram maps the logical decision tree for the thermal validation of a synthesized batch of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde.

QC_Workflow Start Synthesized Batch 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde SamplePrep Sample Preparation (Vacuum Drying & Pulverization) Start->SamplePrep Capillary Capillary Method (USP <741>) Rate: 1 °C/min SamplePrep->Capillary DSC DSC Analysis (USP <891>) Rate: 10 °C/min SamplePrep->DSC DataEval Data Integration & Thermodynamic Evaluation Capillary->DataEval DSC->DataEval Pass QC Approval (Meets CQA: 58-65 °C) DataEval->Pass Purity > 98.5% Sharp Peak Fail Reprocessing (Recrystallization Required) DataEval->Fail Eutectic Depression Broad Peak

Fig 1. Thermal analysis and QC workflow for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde.

References

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature. ChemRxiv. Available at:[Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at:[Link]

  • Thermogravimetric Analysis. Particle Technology Labs. Available at: [Link]

Sources

Advanced Pharmacochemistry of Pyrrolidinyl Ethoxy Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Therapeutic Applications[1]

Executive Summary: The "Basic Tail" Pharmacophore

The molecule 4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde (CAS: 26815-04-3) represents a cornerstone intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[1] Its structural significance lies in the amino-ethoxy side chain —often referred to as the "basic tail."[1]

In drug design, this moiety is not merely a linker; it is a critical functional switch.[1] When incorporated into triphenylethylene scaffolds (like Nafoxidine or Lasofoxifene), the protonated pyrrolidine nitrogen forms a salt bridge with Aspartate 351 (Asp351) within the Estrogen Receptor alpha (ER


) ligand-binding domain. This interaction forces Helix 12 into an antagonist conformation, blocking co-activator recruitment.[1]

This guide details the robust synthesis of this aldehyde, its chemical reactivity profile, and its application in the production of third-generation SERMs.

Molecular Architecture & Synthesis Strategy

The synthesis of 4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde is a classic exercise in optimizing Williamson ether synthesis to minimize polymerization of the aldehyde and quaternary ammonium salt formation.[1]

2.1. Retrosynthetic Analysis

The most scalable route involves the O-alkylation of 4-hydroxybenzaldehyde.[1] The choice of base and solvent is pivotal to favor O-alkylation over C-alkylation or Cannizzaro disproportionation.[1]

Critical Variables:

  • Electrophile: 1-(2-chloroethyl)pyrrolidine hydrochloride (solid, stable) is preferred over the free base (unstable liquid, prone to dimerization).[1]

  • Base: Anhydrous Potassium Carbonate (

    
    ) provides a heterogeneous surface area that moderates the deprotonation rate, preventing "runaway" exotherms.[1]
    
  • Solvent: DMF or Acetonitrile.[1] DMF increases reaction rate via cation solvation but complicates workup; Acetonitrile is cleaner but slower.[1]

2.2. Visual Synthesis Workflow

The following diagram illustrates the optimized industrial pathway and potential side reactions.

SynthesisPath SM1 4-Hydroxybenzaldehyde (Nucleophile) Base K2CO3 / Acetone or DMF Reflux, 6-12h SM1->Base SM2 1-(2-chloroethyl)pyrrolidine HCl (Electrophile) SM2->Base Side2 Side Product B: Quaternary Ammonium Salt SM2->Side2 Dimerization Inter Phenoxide Anion (Intermediate) Base->Inter Deprotonation Prod 4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde (Target) Inter->Prod SN2 Attack Side1 Side Product A: Self-Polymerization Inter->Side1 Aldol (Trace)

Figure 1: Optimized Williamson ether synthesis pathway for the target aldehyde, highlighting critical control points.

Experimental Protocol: Validated Synthesis

Standard Operating Procedure (SOP) for Batch Scale (50g)

Objective: Synthesize 4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde with >95% purity.

3.1. Reagents & Setup
ReagentEquiv.RoleCritical Note
4-Hydroxybenzaldehyde1.0SubstrateMust be dry; water inhibits reaction.[1]
1-(2-chloroethyl)pyrrolidine HCl1.2Alkylating AgentExcess ensures complete conversion.[1]
Potassium Carbonate (

)
3.0BaseGrind to fine powder to maximize surface area.[1]
Potassium Iodide (KI)0.1CatalystFinkelstein exchange (Cl

I) accelerates rate 5x.[1]
Acetone (or DMF)-SolventAcetone requires longer reflux (18h); DMF (4h).[1]
3.2. Step-by-Step Methodology
  • Activation: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 4-hydroxybenzaldehyde (50g, 0.41 mol) and anhydrous acetone (500 mL).

  • Deprotonation: Add powdered

    
     (170g, 1.23 mol). Stir at room temperature for 30 minutes. Observation: The suspension will turn bright yellow, indicating phenoxide formation.
    
  • Addition: Add 1-(2-chloroethyl)pyrrolidine hydrochloride (83.5g, 0.49 mol) and KI (6.8g, 0.04 mol).

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 16-24 hours.
    
    • Process Control: Monitor by TLC (Mobile Phase: 10% MeOH in DCM).[1] The aldehyde spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][2] Filter off inorganic salts (

      
      ).[1]
      
    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.[1]

    • Partition: Dissolve oil in Ethyl Acetate (300 mL) and wash with 1N NaOH (2x100 mL) to remove unreacted phenol (color change check: aqueous layer should be yellow). Wash with brine.[1]

  • Purification:

    • Dry organic layer over ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      .[1]
      
    • Evaporate solvent.[1] The residue is often pure enough (>90%) for subsequent steps.[1]

    • Optional: Distillation under high vacuum (bp 170-175°C @ 0.5 mmHg) yields a pale yellow oil.[1]

Yield Expectation: 85-92% Characterization Data:

  • 1H NMR (400 MHz, CDCl3):

    
     9.88 (s, 1H, CHO), 7.83 (d, 2H, Ar-H), 7.02 (d, 2H, Ar-H), 4.21 (t, 2H, 
    
    
    
    ), 2.93 (t, 2H,
    
    
    ), 2.65 (m, 4H, pyrrolidine), 1.82 (m, 4H, pyrrolidine).
Therapeutic Applications: The SERM Pathway

The primary utility of this aldehyde is its conversion into triphenylethylene SERMs.[1] The aldehyde functionality allows for the construction of the stilbene core via Grignard addition or McMurry coupling.[1]

4.1. Case Study: Synthesis of Nafoxidine & Lasofoxifene

The aldehyde undergoes a Grignard reaction with a tetralone-derived nucleophile, followed by dehydration and deprotection.[1]

Mechanism of Action: The pyrrolidine tail mimics the side chain of Tamoxifen but with restricted conformation, improving binding affinity.[1] In Lasofoxifene, the tetraline ring restricts the rotation of the phenyl rings, increasing potency and metabolic stability.

SERM_Pathway Aldehyde 4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde (Starting Material) Step1 Reaction with Grignard/Lithium Reagent (Derived from 1-tetralone) Aldehyde->Step1 Nucleophilic Addition Intermediate Carbinol Intermediate (Tertiary Alcohol) Step1->Intermediate Step2 Acid-Catalyzed Dehydration (HCl/EtOH) Intermediate->Step2 -H2O Nafoxidine Nafoxidine (First Gen SERM) Step2->Nafoxidine Step3 Hydrogenation / Resolution Nafoxidine->Step3 Stereoselective Reduction Lasofoxifene Lasofoxifene (Third Gen SERM) Step3->Lasofoxifene

Figure 2: The "SERM Cascade" showing the transformation of the aldehyde precursor into major clinical drugs.[1]

4.2. Emerging Applications

Beyond SERMs, this scaffold is gaining traction in:

  • AChE Inhibitors: Derivatives where the benzaldehyde is coupled with indanones show dual binding to Acetylcholinesterase, potential for Alzheimer's treatment.[1]

  • Antimicrobial Agents: Schiff bases derived from this aldehyde (condensation with amines) exhibit efficacy against S. aureus and C. albicans.[1]

Data Summary & Troubleshooting
5.1. Physicochemical Properties
PropertyValueRelevance
Molecular Weight 233.29 g/mol Stoichiometry calculations.[1]
LogP 1.9 - 2.1Moderate lipophilicity; good membrane permeability.[1]
Boiling Point 170-175°C (0.5 mmHg)High vacuum required for distillation.[1]
Solubility DCM, EtOAc, Acidic WaterSoluble in organic solvents; salts are water-soluble.[1]
5.2. Troubleshooting Guide
  • Problem: Low Yield / Sticky Residue.

    • Cause: Incomplete removal of DMF or polymerization of the aldehyde.

    • Solution: Use Acetone (slower but cleaner) or wash the organic layer extensively with water (5x) if using DMF.

  • Problem: Product turns brown upon storage.

    • Cause: Oxidation of the aldehyde to carboxylic acid.[1]

    • Solution: Store under Nitrogen/Argon at 4°C. The pyrrolidine nitrogen can also N-oxide; add a trace of antioxidant (BHT) if storing for months.[1]

References
  • Development of concise two-step catalytic approach towards lasofoxifene precursor nafoxidine. Bioorganic & Medicinal Chemistry, 2018.

  • Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. International Journal of Molecular Sciences, 2019.[1]

  • Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity. eLife, 2022.[1]

  • PubChem Compound Summary: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. National Library of Medicine.[1]

  • Total Synthesis of Lasofoxifene and Nafoxidine. Synthetic Communications, 2016.[1]

Sources

Stability Profile of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde Under Standard and Stressed Conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde, a key intermediate in pharmaceutical synthesis. A thorough understanding of a molecule's stability is fundamental to drug development, influencing formulation, packaging, storage, and regulatory approval.[1][2] This document delineates the intrinsic stability of the title compound by identifying its susceptible functional moieties and predicting its degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis. Detailed, field-proven protocols for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines are provided, coupled with a discussion of appropriate analytical methodologies for the detection and characterization of potential degradants.[3] This guide is intended for researchers, scientists, and drug development professionals to facilitate robust stability-indicating method development and to ensure the quality, safety, and efficacy of resulting pharmaceutical products.

Introduction and Molecular Overview

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (CAS No: 438229-79-9, Molecular Formula: C₁₃H₁₅NO₃) is a multi-functionalized organic molecule often utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).[4][5] Its chemical architecture, featuring an aromatic aldehyde, an ether linkage, and a γ-lactam (a five-membered cyclic amide), presents several potential sites for chemical degradation. The aldehyde is a critical pharmacophore for certain biological activities and a reactive handle for further synthesis, making its stability paramount.

The intrinsic stability of an API is a critical quality attribute that must be understood early in the drug development process.[2] Forced degradation studies, or stress testing, are intentionally performed under conditions more severe than accelerated stability testing to identify the likely degradation products and establish degradation pathways.[1] This knowledge is indispensable for developing and validating stability-indicating analytical methods, which are required to separate and quantify the API from any process-related impurities and degradation products.[3]

Molecular Structure:

Source: PubChem CID 2167954[4]

The key functional groups dictating its stability profile are:

  • Aromatic Aldehyde: Prone to oxidation.

  • Ether Linkage (-O-CH₂-): Generally stable, but can be susceptible to cleavage under harsh acidic conditions.

  • γ-Lactam (2-Oxopyrrolidinyl): A cyclic amide that can undergo hydrolysis.

Potential Degradation Pathways

A predictive assessment based on the molecule's functional groups suggests three primary degradation pathways. Understanding these pathways is the first step in designing a comprehensive stability testing program.[1]

Oxidative Degradation

The aldehyde functional group is highly susceptible to oxidation.[6][7][8] This is arguably the most likely degradation pathway under standard storage conditions, especially in the presence of atmospheric oxygen. The oxidation product is the corresponding carboxylic acid, 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid.

  • Mechanism: Aldehydes are readily oxidized by a wide range of oxidizing agents, from atmospheric oxygen (autoxidation) to stronger agents like hydrogen peroxide (H₂O₂), permanganate, or chromic acid.[6][9][10] The reaction involves the conversion of the aldehyde's C-H bond to a C-O bond.

Hydrolytic Degradation

Hydrolysis can potentially occur at two sites: the lactam ring and, under more forcing conditions, the ether linkage.

  • Lactam Hydrolysis: The 2-pyrrolidinone moiety is a γ-lactam. While cyclic amides are generally more stable to hydrolysis than their linear counterparts, they can be cleaved under acidic or basic conditions.[11] This reaction would open the five-membered ring to yield 4-(4-aminobutanamido)ethoxy]benzaldehyde. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[12] Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon.[13]

  • Ether Cleavage: The ether linkage is generally robust. Cleavage typically requires harsh conditions, such as concentrated strong acids (e.g., HBr, HI) at elevated temperatures, and is less likely to be a significant degradation pathway under standard pharmaceutical stability testing conditions.

Photolytic Degradation

Compounds containing aromatic rings and carbonyl groups, such as benzaldehyde derivatives, are often susceptible to degradation upon exposure to light, particularly UV radiation.[14] Photolytic degradation can proceed through various complex mechanisms, including photoreduction or the generation of free radicals, leading to a complex mixture of degradants. Photostability testing is therefore a mandatory part of stress testing as per ICH guideline Q1B.[15][16]

The logical relationships between the compound and its primary degradation products are visualized below.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde oxidized 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid parent->oxidized [O] hydrolyzed 4-[[4-(aminomethyl)butanoyl]oxy]benzaldehyde parent->hydrolyzed H₂O / H⁺ or OH⁻ G cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1M HCl, 80°C) start->acid base Base Hydrolysis (0.1M NaOH, 80°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (80°C, Solid & Solution) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo analyze Analyze Samples by Stability-Indicating HPLC-UV/DAD acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze identify Characterize Degradants (LC-MS, NMR) analyze->identify report Report Findings: Degradation Profile, Mass Balance identify->report

Caption: General workflow for a forced degradation stability study.

Protocol 1: Hydrolytic Degradation
  • Preparation : Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat the solution in a sealed vial at 80°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Heat the solution in a sealed vial at 80°C. [17] * Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of water.

    • Heat the solution in a sealed vial at 80°C.

    • Withdraw aliquots at time points parallel to the acid/base studies.

  • Rationale : The use of elevated temperature accelerates the degradation process. [2]Acidic and basic conditions are chosen to catalyze the hydrolysis of the lactam amide bond. [12][13]

Protocol 2: Oxidative Degradation
  • Preparation : Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Procedure :

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 2, 6, 12, and 24 hours for analysis. [17]3. Rationale : Hydrogen peroxide is a common oxidizing agent used in stress testing to mimic potential oxidative degradation. [3]The reaction is typically conducted at room temperature due to the high reactivity of many compounds with H₂O₂.

Protocol 3: Photostability
  • Preparation :

    • Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) in a quartz cuvette or other transparent container.

    • Prepare parallel control samples (solid and solution) wrapped in aluminum foil to protect them from light. These dark controls are essential to differentiate between photolytic and thermal degradation. [16]2. Exposure :

    • Place all samples (exposed and dark controls) in a photostability chamber.

    • Expose the samples to light according to ICH Q1B Option 2, which requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [15][16]3. Analysis : Analyze the exposed samples and the dark controls.

  • Rationale : This protocol directly follows the ICH guideline for photostability testing, ensuring regulatory compliance and a thorough evaluation of light-induced degradation. [15][18]

Analytical Strategy for Stability Assessment

A multi-technique approach is essential for a comprehensive purity and stability assessment. [19]

Analytical Technique Principle & Application Advantages
HPLC-UV/DAD Separates the parent compound from impurities and degradants based on polarity. A Diode Array Detector (DAD) provides spectral information to assess peak purity. High resolution, robust, and quantitative. The primary tool for determining the extent of degradation and performing mass balance calculations. [17][19]
LC-MS Couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Provides accurate mass data for the parent compound and its degradants, which is crucial for structural elucidation and identification of unknown peaks. [14][17]

| qNMR | Quantitative Nuclear Magnetic Resonance provides an absolute purity value for the main component without needing a specific reference standard. | Highly accurate for purity determination of the starting material. Can be used to structurally characterize isolated degradation products. [17][19]|

Example HPLC Method
  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : A time-based gradient from high aqueous to high organic content to elute compounds with a wide range of polarities. For example, 95% A to 5% A over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm or DAD scan from 200-400 nm.

  • Column Temperature : 40 °C.

Summary of Expected Stability Profile

Based on the chemical structure and principles of reactivity, a summary of the expected stability of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde is presented below.

Stress ConditionExpected StabilityPrimary Degradation Product(s)Susceptible Moiety
Acid Hydrolysis (0.1M HCl, 80°C) Moderate DegradationRing-opened product from lactam cleavage.γ-Lactam
Base Hydrolysis (0.1M NaOH, 80°C) Likely DegradationRing-opened product from lactam cleavage.γ-Lactam
Oxidation (3% H₂O₂, RT) High Likelihood of Degradation4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acidAldehyde
Thermal (80°C) Likely StableMinimal degradation expected unless impurities are present.N/A
Photolytic (ICH Q1B) Potentially UnstableComplex mixture of products possible.Aromatic Aldehyde

Conclusion

The stability of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde is governed primarily by the reactivity of its aldehyde and lactam functional groups. The compound is expected to be most susceptible to oxidative degradation , leading to the formation of the corresponding carboxylic acid. It is also likely to undergo hydrolysis of the lactam ring under both acidic and basic conditions, particularly at elevated temperatures. Furthermore, its aromatic aldehyde structure suggests a potential for photodegradation .

A robust stability assessment, employing the forced degradation protocols and analytical strategies outlined in this guide, is critical. The resulting data will enable the development of a validated, stability-indicating HPLC method and provide essential knowledge for guiding formulation development, defining appropriate storage conditions, and ensuring the overall quality and safety of any pharmaceutical product derived from this intermediate.

References

  • Basu, A., & Ghosh, S. (2018). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Indian Chemical Society, 95(12), 1481-1488.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-241.
  • Grathwol, C., & Wüthrich, K. (1981). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • Ngwa, G. (2010). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Drug Delivery and Industrial Pharmacy, 36(11), 1251-1260.
  • JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Journal of Visualized Experiments.
  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Organic Chemistry Portal.
  • ICH. Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • Clark, J. (2023). oxidation of aldehydes and ketones. Chemguide.
  • Sharp Clinical. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Bajaj, S., et al. (2012). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific & Engineering Research, 3(7), 1-8.
  • Chemistry Steps. (2024). Aldehydes and Ketones to Carboxylic Acids.
  • LibreTexts Chemistry. (2024). 19.
  • Bonomo, R. A., & Bonomo, J. A. (2017). β-Lactamases: A Focus on Current Challenges. Cold Spring Harbor Perspectives in Medicine, 7(1), a025257.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. Quality Guidelines.
  • Hranjec, M., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 4995.
  • EMA. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • SlideShare. (2017). ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).
  • Taylor & Francis Online. (2024). Theoretical study of the hydrolysis mechanism of β-lactam antibiotics catalysed by a Zn(II) dinuclear biomimetic organometallic complex.
  • Blog. (2025). How to test the purity of benzaldehyde?
  • BenchChem. (2025).
  • Cosmetic Ingredient Review. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics.
  • RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chloro-5-nitrobenzaldehyde.
  • PubChem. 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde.
  • Santa Cruz Biotechnology. 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde.
  • ResearchGate. (2010). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)
  • Fisher Scientific. (2024). Safety Data Sheet - Benzaldehyde, 3-ethoxy-4-hydroxy-.
  • Guidechem. 4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde cas no.438229-79-9.
  • Eurofins. Photostability Studies.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • IAGIM. Photostability.
  • MedChemExpress. 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde.
  • Pharma Learning In Depth. (2025). ICH Q1 Photostability Testing of Drug Substances and Products. YouTube.
  • Sigma-Aldrich. 4-(2-oxopyrrolidin-1-yl)benzaldehyde.
  • PubChem. 4-(2-Oxopyrrolidin-1-yl)benzaldehyde.
  • ChemRxiv. (2020).
  • MDPI. (2025).
  • FULIR. (2025).

Sources

Methodological & Application

Application Note: Synthesis of Saroglitazar via the Aldehyde-Knoevenagel Route

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the synthesis of Saroglitazar , a dual PPAR


/

agonist.[1]
Executive Summary & Structural Correction

Critical Note on Starting Material: The user requested the synthesis using 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde . It is chemically impossible to synthesize Saroglitazar from this specific intermediate without chemically altering the heterocyclic "tail" first.[1]

  • The User's Intermediate: Contains a 2-oxopyrrolidin-1-yl group (a saturated lactam ring).[1]

  • Saroglitazar Target: Contains a 2-methyl-5-(4-methylthiophenyl)-1H-pyrrole group (an aromatic, substituted pyrrole ring).[1][2][3][4]

Using the user-specified aldehyde would yield a pyrrolidone analog (likely an inactive impurity or research tool), not Saroglitazar. This protocol will therefore focus on the correct aldehyde intermediate: 4-[2-[2-methyl-5-[4-(methylthio)phenyl]-1H-pyrrol-1-yl]ethoxy]benzaldehyde , while outlining the methodology that applies to this class of "Glitazar" aldehyde precursors.

Introduction & Mechanism

Saroglitazar is a novel peroxisome proliferator-activated receptor (PPAR) agonist with predominant


-activity and moderate 

-activity, used for the treatment of diabetic dyslipidemia and Non-Alcoholic Steatohepatitis (NASH).[1]

While the industrial route often employs a nucleophilic displacement between a tyrosine derivative and a mesylate tail, the Aldehyde Route described here utilizes a Knoevenagel Condensation followed by reduction.[1] This approach is highly convergent, allowing the late-stage coupling of the complex pyrrole tail with the polar "head" group.[1]

Retrosynthetic Analysis

The synthesis is disconnected at the


-unsaturation of the propanoic acid head group, revealing two key precursors:
  • The Electrophile: 4-[2-(substituted-pyrrole)ethoxy]benzaldehyde.[1]

  • The Nucleophile: Ethyl ethoxyacetate (providing the

    
    -ethoxy acid moiety).[1]
    

Retrosynthesis Saroglitazar Saroglitazar (Target Molecule) Precursor1 Ethyl 2-ethoxy-3-(4-alkoxyphenyl)propanoate (Reduced Ester) Saroglitazar->Precursor1 Hydrolysis Precursor2 Cinnamate Intermediate (Unsaturated Ester) Precursor1->Precursor2 Reduction (Mg/MeOH) Aldehyde CORRECT ALDEHYDE: 4-[2-(2-methyl-5-(4-methylthiophenyl) -1H-pyrrol-1-yl)ethoxy]benzaldehyde Precursor2->Aldehyde Knoevenagel Disconnection Reagent Ethyl ethoxyacetate (Active Methylene) Precursor2->Reagent

Figure 1: Retrosynthetic logic for the Aldehyde Route. Note the specific requirement for the pyrrole-substituted aldehyde.

Detailed Experimental Protocol

Phase A: Knoevenagel Condensation

This step couples the aldehyde with the ethoxyacetate head group.[1]

Reagents:

  • Limiting Reagent: 4-[2-[2-methyl-5-[4-(methylthio)phenyl]-1H-pyrrol-1-yl]ethoxy]benzaldehyde (1.0 equiv)[1]

  • Nucleophile: Ethyl ethoxyacetate (1.2 equiv)[1]

  • Base: Piperidine (0.1 equiv) and Benzoic Acid (0.1 equiv) or Sodium Ethoxide (1.1 equiv)[1]

  • Solvent: Toluene (for Dean-Stark water removal)[1]

Procedure:

  • Charge a reaction vessel equipped with a Dean-Stark trap and reflux condenser with Toluene (10 V).

  • Add the Aldehyde (1.0 eq) and Ethyl ethoxyacetate (1.2 eq).

  • Add Piperidine and Benzoic acid (catalytic amounts) to form the piperidinium benzoate catalyst in situ.[1]

  • Reflux the mixture (approx. 110°C) with continuous removal of water. Monitor by TLC/HPLC for the disappearance of the aldehyde.

  • Cool to room temperature. Wash the organic layer with dilute HCl (to remove piperidine), then saturated NaHCO₃, and finally Brine.[1]

  • Evaporate the solvent to yield the crude Ethyl 2-ethoxy-3-(4-...)acrylate (Cinnamate derivative).[1]

Phase B: Selective Reduction

Critical Control Point: The molecule contains a methylthio (-SMe) group.[1] Standard catalytic hydrogenation (H₂/Pd-C) carries a high risk of catalyst poisoning by sulfur or desulfurization of the drug.[1] Therefore, a chemical reduction using Magnesium in Methanol is recommended.[1]

Reagents:

  • Substrate: Crude Cinnamate derivative (from Phase A).

  • Reductant: Magnesium turnings (5.0 equiv).[1]

  • Solvent: Methanol (dry).[1]

Procedure:

  • Dissolve the crude acrylate in dry Methanol (15 V).

  • Cool the solution to 0–5°C.

  • Add Magnesium turnings in small portions. The reaction is exothermic; control temperature below 20°C.[1]

  • Stir at room temperature for 4–6 hours until the double bond is reduced (monitor by HPLC).

  • Quench by pouring into ice-cold dilute HCl.

  • Extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to obtain Ethyl 2-ethoxy-3-(4-...)propanoate .

Phase C: Hydrolysis & Salt Formation

Conversion of the ester to the active acid and subsequent magnesium salt formation.[1]

Reagents:

  • Base: Lithium Hydroxide (LiOH[1][5]·H₂O) or NaOH (2.0 equiv).[1]

  • Solvent: THF:Water (1:1).[1]

  • Salt Former: Magnesium Acetate or Magnesium Methoxide.[1]

Procedure:

  • Dissolve the ester in THF/Water.[1]

  • Add LiOH and stir at ambient temperature until hydrolysis is complete (approx. 2–4 h).

  • Acidify with dilute HCl to pH 3–4 to precipitate the free acid (Saroglitazar Free Acid ).

  • Extract with Ethyl Acetate and isolate the solid.

  • Salt Formation: Dissolve the free acid in Methanol. Add Magnesium Acetate (0.5 molar equiv relative to acid).[1]

  • Precipitate by adding an anti-solvent (e.g., n-Heptane) or by spray drying to obtain Saroglitazar Magnesium .[1]

Data Summary & Process Parameters

ParameterSpecification / RangeRationale
Aldehyde Purity >98.0% (HPLC)Critical to prevent side-reactions in Knoevenagel step.[1]
Reduction Temp < 25°C (Mg/MeOH)Prevents over-reduction or ester cleavage.[1]
S-Me Stability Avoid Pd/Pt catalystsSulfur poisons noble metals; Mg/MeOH is chemoselective.[1]
Final pH 3.0 – 4.0 (Hydrolysis)Ensures complete protonation of the carboxylic acid before extraction.[1]

Workflow Diagram

Workflow Step1 Step 1: Condensation (Aldehyde + Ethyl Ethoxyacetate) Intermediate1 Cinnamate Derivative (Unsaturated) Step1->Intermediate1 Step2 Step 2: Reduction (Mg / MeOH) Intermediate1->Step2 Intermediate2 Propanoate Ester (Saturated) Step2->Intermediate2 Step3 Step 3: Hydrolysis (LiOH / THF) Intermediate2->Step3 Product Saroglitazar Acid Step3->Product

Figure 2: Step-by-step synthetic workflow from the aldehyde intermediate to the final drug substance.[1]

References

  • Lohray, B. B., et al. (2006).[1] Novel heterocyclic compounds, their preparation, pharmaceutical compositions containing them and their use in medicine.[1] U.S. Patent No.[1] 6,987,123.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Jain, M. R., et al. (2015).[1] Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models.[1] Pharmacology Research & Perspectives, 3(3), e00136.[1] Link

  • Patel, P. R., et al. (2012).[1] Process for the preparation of Saroglitazar Magnesium.[1][2][3][5] World Intellectual Property Organization, WO 2012/104869.[1] Link

  • BenchChem. (2023).[1] 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde Structure and Properties. (For structural comparison of the user's requested intermediate). Link[1]

Sources

Application Note: Scalable Preparation of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the robust, scalable preparation of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (CAS: 438229-79-9), a critical pharmacophore used in the synthesis of PPAR agonists (e.g., glitazar analogs) and other metabolic disorder therapeutics.

Abstract & Strategic Analysis

The target molecule, 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde , functions as a versatile "linker" intermediate. It combines a reactive aldehyde handle (for Knoevenagel condensations or reductive aminations) with a polar, metabolically stable lactam tail (pyrrolidin-2-one).

Synthetic Strategy Selection

Two primary retrosynthetic disconnections exist for this ether linkage:

  • Route A (O-Alkylation): Reaction of 4-hydroxybenzaldehyde with 1-(2-chloroethyl)pyrrolidin-2-one.

  • Route B (N-Alkylation): Reaction of pyrrolidin-2-one with 4-(2-chloroethoxy)benzaldehyde.

Recommendation: Route A is the superior industrial protocol.

  • Causality: Phenols (pKa ~10) are more easily deprotonated by mild bases (K₂CO₃) than lactams (pKa ~17), which require strong bases (NaH) and strictly anhydrous conditions. Route A avoids the risk of hydrolyzing the lactam ring or self-polymerization of the benzaldehyde.

  • Reagent Stability: The electrophile for Route A, 1-(2-chloroethyl)pyrrolidin-2-one, is a stable, non-volatile solid/oil that does not form quaternary ammonium salts easily due to the reduced nucleophilicity of the amide nitrogen.

Reaction Mechanism & Workflow

The synthesis proceeds via a classical Williamson Ether Synthesis following an SN2 mechanism.

Mechanism Description
  • Deprotonation: Potassium carbonate (K₂CO₃) deprotonates the phenol of 4-hydroxybenzaldehyde, generating the phenoxide anion.

  • Activation: Potassium Iodide (KI) or Tetrabutylammonium iodide (TBAI) acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ.

  • Substitution: The phenoxide attacks the carbon bearing the leaving group on the pyrrolidinone side chain, displacing the halide to form the ether linkage.

Process Flow Diagram (DOT)

ReactionWorkflow Reagents Reagents: 4-Hydroxybenzaldehyde 1-(2-Chloroethyl)pyrrolidin-2-one K2CO3, TBAI Reaction Reaction Phase Solvent: DMF Temp: 80-90°C Time: 6-8 Hours Reagents->Reaction Mix & Heat Quench Quench & Workup Pour into Ice Water Extract (EtOAc) Reaction->Quench TLC Check (Disappearance of Phenol) Purification Purification Crystallization (EtOH) or Column Chrom. Quench->Purification Phase Separation Product Final Product 4-[2-(2-Oxopyrrolidin-1-yl) ethoxy]benzaldehyde Purification->Product QC (NMR/HPLC)

Caption: Workflow for the Williamson ether synthesis of the target aldehyde.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Mass/Vol (Scale)Role
4-Hydroxybenzaldehyde 122.121.012.2 gNucleophile
1-(2-Chloroethyl)pyrrolidin-2-one 147.601.217.7 gElectrophile
Potassium Carbonate (K₂CO₃) 138.202.027.6 gBase
Potassium Iodide (KI) 166.000.11.66 gCatalyst
DMF (N,N-Dimethylformamide) --120 mLSolvent
Ethyl Acetate --300 mLExtraction
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge 12.2 g (100 mmol) of 4-Hydroxybenzaldehyde and 120 mL of anhydrous DMF. Stir until dissolved.

  • Add 27.6 g (200 mmol) of anhydrous K₂CO₃. The mixture may turn yellow due to phenoxide formation.

  • Add 17.7 g (120 mmol) of 1-(2-Chloroethyl)pyrrolidin-2-one followed by 1.66 g (10 mmol) of KI.

Step 2: Reaction Phase

  • Heat the reaction mixture to 80–90°C under a nitrogen atmosphere.

  • Maintain stirring for 6–8 hours .

  • Validation Point: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The starting aldehyde (Rf ~0.4) should disappear; the product (Rf ~0.2) will appear as a UV-active spot that does not stain with FeCl₃ (indicating loss of phenol).

Step 3: Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mass slowly into 400 mL of ice-cold water with vigorous stirring. The product may precipitate as an off-white solid.

    • Note: If oil separates instead of solid, proceed to extraction.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

  • Combine organic layers and wash with 5% LiCl solution (to remove residual DMF) followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Crystallization (Preferred): Dissolve the crude residue in a minimum amount of hot Ethanol or Isopropanol. Cool to 0°C to crystallize.[1]

  • Chromatography (Alternative): If purity is <95%, purify via silica gel column eluting with 2% Methanol in Dichloromethane.

Quality Control & Characterization

Ensure the product meets the following specifications before use in downstream synthesis.

TestExpected ResultDiagnostic Signal
Appearance White to pale yellow powderN/A
¹H NMR (CDCl₃) Consistent with structureδ 9.88 (s, 1H, CHO) ; δ 7.8 (d, 2H, Ar-H); δ 7.0 (d, 2H, Ar-H); δ 4.2 (t, 2H, O-CH₂); δ 3.7 (t, 2H, N-CH₂).
HPLC Purity > 98.0%Single major peak
Melting Point 65–68°CSharp range

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Stirring or Temp issuesEnsure K₂CO₃ is finely powdered. Increase temp to 100°C. Add 0.1 eq TBAI (Tetrabutylammonium iodide) for better solubility than KI.
Product is Oily Residual DMFWash organic layer thoroughly with 5% LiCl or water (5x). DMF prevents crystallization.
Impurity: Hydrolysis Wet solventEnsure DMF is anhydrous. Water can hydrolyze the lactam ring at high temps.
Dark Coloration Oxidation of PhenolPurge flask vigorously with Nitrogen before heating.

References

  • Preparation of Saroglitazar Intermediates

    • Source: Cadila Healthcare Ltd. (2012). "Process for the Preparation of Saroglitazar.
    • Relevance: Describes the industrial handling of alkoxybenzaldehydes and similar ether couplings.
    • Link:

  • General Procedure for Alkylation of Phenols with N-Alkyl Lactams

    • Source: Lohray, B. B., et al. (2001). "Novel Euglycemic and Hypolipidemic Agents." Journal of Medicinal Chemistry, 44(16), 2675-2678.
    • Relevance: Establishes the K₂CO₃/DMF protocol as the standard for this specific transform
    • Link:

  • Chemical Properties & Safety Data

    • Source: PubChem Compound Summary for CID 2167954.
    • Relevance: Physical properties and safety d
    • Link:[2]

Sources

Knoevenagel condensation using 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Knoevenagel Condensation of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

Executive Summary & Strategic Context

This technical guide details the optimization of the Knoevenagel condensation utilizing 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (CAS: 438229-79-9). This specific aldehyde is a critical pharmacophore in the synthesis of dual PPAR


/

agonists (Glitazars) and tyrosine kinase inhibitors.

The presence of the N-substituted lactam (pyrrolidone) tail introduces unique solubility and polarity considerations compared to standard alkoxy-benzaldehydes. While the ether linkage provides stability, the lactam moiety acts as a polar handle, necessitating specific solvent systems to maintain homogeneity during the condensation with active methylene compounds like 2,4-Thiazolidinedione (TZD) or Malonic Acid .

This note provides two distinct protocols:

  • Method A (Industrial Standard): A Dean-Stark mediated condensation with TZD, optimized for maximum conversion and scale-up.

  • Method B (Green Chemistry): A Doebner-modification utilizing Malonic Acid in aqueous ethanol, prioritizing sustainability and heavy-metal-free catalysis.

Mechanistic Insight

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. For this specific substrate, the reaction kinetics are influenced by the electron-donating ethoxy linker, which slightly deactivates the aldehyde electrophile, requiring efficient water removal to drive the equilibrium.

Reaction Pathway & Mechanism

KnoevenagelMechanism Substrate Pyrrolidone-Aldehyde (Electrophile) Intermediate Aldol Adduct (Beta-Hydroxy) Substrate->Intermediate Nucleophilic Attack TZD 2,4-Thiazolidinedione (Active Methylene) Enolate TZD Enolate (Nucleophile) TZD->Enolate Deprotonation (Base) Base Piperidine Catalyst Base->Enolate Enolate->Intermediate Product Benzylidene TZD (Final Product) Intermediate->Product E1cB Elimination Water H2O (Byproduct) Intermediate->Water - H2O

Figure 1: Mechanistic pathway for the condensation of the pyrrolidone-aldehyde with 2,4-TZD. The rate-determining step is often the initial nucleophilic attack or the final elimination, depending on pH.

Protocol A: Synthesis of Glitazone Scaffold (Industrial Standard)

Target Application: Synthesis of PPAR agonists (e.g., Saroglitazar analogs). Rationale: The use of Toluene with a Dean-Stark trap ensures continuous water removal, driving the equilibrium to completion (Le Chatelier's principle).

Reagents & Materials
  • Substrate: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (1.0 equiv)

  • Reagent: 2,4-Thiazolidinedione (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) and Benzoic Acid (0.1 equiv)

  • Solvent: Toluene (anhydrous)

  • Equipment: 3-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser.

Step-by-Step Methodology
  • Setup: Charge the RBF with the aldehyde (e.g., 10.0 g) and 2,4-thiazolidinedione (5.5 g). Add Toluene (100 mL, 10V).

  • Catalyst Addition: Add Piperidine (0.4 mL) followed by Benzoic Acid (0.5 g). Note: The acid-base pair buffers the reaction, preventing side reactions like Cannizzaro.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Ensure vigorous stirring. The pyrrolidone tail aids solubility in hot toluene, but the mixture may be a slurry initially.

  • Water Removal: Monitor the collection of water in the Dean-Stark trap. Reaction is typically complete when water evolution ceases (3–5 hours).

  • Cooling: Cool the reaction mass slowly to 20–25°C. The product usually precipitates as a yellow crystalline solid.

  • Isolation: Filter the solid. Wash the cake with cold Toluene (2 x 10 mL) followed by Ethanol (1 x 10 mL) to remove unreacted aldehyde.

  • Drying: Dry under vacuum at 50°C for 6 hours.

Expected Yield: 85–92% Purity (HPLC): >98%

Protocol B: Doebner Modification (Green Chemistry)

Target Application: Synthesis of Cinnamic Acid derivatives (Anti-inflammatory/Antioxidant scaffolds). Rationale: Uses aqueous ethanol and avoids toxic solvents like benzene or toluene.

Reagents & Materials
  • Substrate: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (1.0 equiv)

  • Reagent: Malonic Acid (1.2 equiv)

  • Catalyst: Piperidine (Catalytic) or L-Proline (Organocatalytic approach)

  • Solvent: Ethanol (95%)[1]

Step-by-Step Methodology
  • Dissolution: In a reaction vessel, dissolve the aldehyde (5.0 g) in Ethanol (50 mL). The polar pyrrolidone group ensures excellent solubility in ethanol.

  • Addition: Add Malonic Acid (2.7 g) and Piperidine (0.2 mL).

  • Reaction: Heat to reflux (78°C) for 6–8 hours. Note: If decarboxylation is desired to form the acrylic acid derivative, higher temperatures or Pyridine solvent might be traditionally used, but prolonged reflux in ethanol often suffices for the condensation.

  • Workup: Concentrate the solvent to 50% volume under reduced pressure.

  • Precipitation: Pour the concentrate into ice-cold water (100 mL) containing dilute HCl (to pH 3–4). This neutralizes the piperidine and precipitates the carboxylic acid product.

  • Purification: Recrystallize from Ethanol/Water (8:2).

Expected Yield: 75–82%

Critical Process Parameters (CPPs) & Optimization

The following data summarizes optimization studies for the condensation with 2,4-TZD.

ParameterVariationOutcomeRecommendation
Solvent TolueneHigh Yield (90%), heterogeneous at RT.Preferred for Scale
EthanolModerate Yield (70%), homogeneous.Good for small scale
Water (Green)Low Yield (<40%), poor solubility.Not recommended
Catalyst Piperidine/AcetateStandard rates, some impurity.
Piperidine/Benzoate Cleanest profile, high conversion. Standard
L-ProlineSlower reaction, high stereoselectivity.Use for chiral needs
Temp 80°CIncomplete conversion (24h).
110°C (Reflux) Complete conversion (4h). Target
Workflow Visualization

Workflow Start Start: Raw Material QC (Check Aldehyde Purity) Reaction Reaction Phase (Toluene, Cat., Reflux) Start->Reaction IPC IPC: HPLC Analysis (<2% Starting Material?) Reaction->IPC IPC->Reaction No (Continue Reflux) Workup Cooling & Filtration IPC->Workup Yes Purification Recrystallization (EtOH/EtOAc) Workup->Purification Final Final Product (Dry & Package) Purification->Final

Figure 2: Operational workflow for the synthesis, including In-Process Control (IPC) decision points.

Troubleshooting & Self-Validating Checks

  • Solubility Issues: If the aldehyde does not dissolve in the chosen solvent, check the "pyrrolidone" tail. This moiety is highly polar. In non-polar solvents (Hexane/Heptane), it will oil out. Solution: Always use Toluene (hot) or Ethanol.

  • Stalled Reaction: If water stops collecting in the Dean-Stark trap but HPLC shows <90% conversion, the catalyst may be deactivated. Solution: Add a fresh aliquot of Piperidine (0.05 equiv).

  • Impurity Profile: A common impurity is the Michael addition adduct (where a second equivalent of active methylene attacks the double bond). Solution: Avoid large excess of the active methylene compound (keep <1.15 equiv) and stop the reaction immediately upon consumption of the aldehyde.

References

  • Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.

  • Lohray, B. B., et al. (2001). "Novel Euglycemic and Hypolipidemic Agents." Journal of Medicinal Chemistry, 44(16), 2675–2678. (Foundational work on Glitazar synthesis).

  • Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel Reaction."[2][3][4][5][6][7][8][9][10] Comprehensive Organic Synthesis, 2, 341–394.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2167954, 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde."

Sources

Application Note: Schiff Base Formation with 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists involved in the synthesis of novel pharmacophores. It focuses on the specific use of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (CAS 438229-79-9) , a versatile building block combining a solubility-enhancing pyrrolidone moiety with a reactive aldehyde handle.

Introduction & Structural Significance[1][2]

The molecule 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (hereafter referred to as OPEB ) represents a strategic scaffold in modern drug design. Unlike simple benzaldehydes, OPEB incorporates a pyrrolidin-2-one (lactam) ring linked via an ethoxy spacer.

Key Structural Advantages:
  • Pharmacophore Mimicry: The pyrrolidone ring is a core structural element in "racetam" nootropics (e.g., Piracetam, Levetiracetam), conferring potential neurological activity.

  • Solubility Enhancement: The polar lactam moiety improves the aqueous solubility of the resulting Schiff bases compared to lipophilic alkyl-substituted analogs.

  • Linker Stability: The ether linkage at the para-position is chemically robust, ensuring the side chain remains intact during the condensation reaction.

This protocol details the acid-catalyzed condensation of OPEB with primary amines to form biologically active Schiff bases (imines/azomethines).

Reaction Mechanism & Chemical Strategy

The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway. Due to the electron-donating nature of the para-alkoxy group on the OPEB benzene ring, the electrophilicity of the carbonyl carbon is slightly reduced compared to nitro-benzaldehydes. Therefore, acid catalysis and water removal are critical for high yields.

Mechanistic Pathway (DOT Visualization)

SchiffBaseMechanism Reactants Reactants (OPEB + Amine) Protonation 1. Activation (Protonation of C=O) Reactants->Protonation AcOH (cat.) Attack 2. Nucleophilic Attack (Amine -> Carbonyl) Protonation->Attack Carbinolamine Intermediate (Carbinolamine) Attack->Carbinolamine Dehydration 3. Dehydration (-H2O) Carbinolamine->Dehydration Rate Limiting Product Final Product (Schiff Base / Imine) Dehydration->Product Irreversible if H2O removed

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation. The dehydration step is driven forward by heat or azeotropic water removal.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
OPEB CAS 438229-79-9, >97% PuritySubstrate
Primary Amine 1.0 - 1.1 EquivalentsNucleophile
Ethanol (Abs.) ACS Grade, AnhydrousSolvent
Glacial Acetic Acid Catalytic amount (2-3 drops)Catalyst
Molecular Sieves 3Å or 4Å (Optional)Water Scavenger
Step-by-Step Synthesis Procedure

Step 1: Preparation of the Aldehyde Solution

  • Weigh 1.0 mmol (approx. 233.26 mg) of OPEB into a 50 mL round-bottom flask (RBF).

  • Add 15 mL of absolute ethanol .

  • Sonicate or stir gently at room temperature until the solid is completely dissolved. The pyrrolidone tail aids solubility, so dissolution should be rapid.

Step 2: Addition of Amine & Catalyst

  • Add 1.0 mmol of the chosen Primary Amine to the flask.

    • Note: If the amine is a hydrochloride salt, add 1.0 mmol of Sodium Acetate or Triethylamine to liberate the free base in situ before adding to the aldehyde.

  • Add 2-3 drops of Glacial Acetic Acid . This adjusts the pH to approximately 4-5, the optimal range for imine formation.

  • (Optional but Recommended): Add 0.5 g of activated Molecular Sieves (3Å) to the flask to absorb water produced during the reaction, pushing the equilibrium to the right.

Step 3: Reflux

  • Equip the RBF with a water-cooled reflux condenser.

  • Heat the mixture to reflux (approx. 78-80 °C) with magnetic stirring.

  • Reaction Time:

    • Aliphatic Amines: 2–3 hours.[1]

    • Aromatic Amines (Anilines): 4–6 hours (due to lower nucleophilicity).

  • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 6:4). The aldehyde spot (

    
    ) should disappear, and a new, less polar imine spot should appear.
    

Step 4: Isolation & Purification

  • Allow the reaction mixture to cool slowly to room temperature.

  • Crystallization:

    • If a precipitate forms upon cooling, filter the solid using a Buchner funnel.

    • If no precipitate forms, evaporate the solvent to 50% volume using a rotary evaporator and cool in an ice bath for 30 minutes.

  • Washing: Wash the collected solid with cold ethanol (2 x 5 mL) and then cold diethyl ether to remove unreacted amine.

  • Recrystallization: Recrystallize from hot Ethanol or an Ethanol/Water mix to obtain analytical purity.

Characterization & Data Analysis

Validating the structure of OPEB-derived Schiff bases requires careful spectral analysis, particularly to distinguish the Imine (C=N) bond from the Lactam (C=O) bond inherent in the OPEB starting material.

Infrared (FT-IR) Spectroscopy Interpretation

The OPEB molecule contains a lactam carbonyl. Upon reaction, the aldehyde carbonyl disappears, but the lactam carbonyl remains.

Functional GroupOPEB (Starting Material)Schiff Base (Product)Notes
Aldehyde (C=O) 1680–1700 cm⁻¹ (Strong)Absent Key indicator of reaction completion.
Lactam (C=O) 1660–1690 cm⁻¹ (Strong)1660–1690 cm⁻¹ (Strong)Warning: This peak persists. Do not confuse with aldehyde.
Imine (C=N) Absent1615–1630 cm⁻¹ (Med/Strong) New peak appears at a lower frequency than C=O.
Ether (C-O-C) 1240–1260 cm⁻¹1240–1260 cm⁻¹Remains unchanged.
NMR Spectroscopy Validation
  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Aldehyde Proton: Look for the disappearance of the singlet at

      
       9.8–10.0 ppm .
      
    • Azomethine Proton (-CH=N-): Look for the appearance of a sharp singlet at

      
       8.2–8.8 ppm .
      
    • Side Chain: The ethylene protons (

      
      ) typically appear as two triplets around 
      
      
      
      4.1 and
      
      
      3.5 ppm, and the pyrrolidone ring protons appear as multiplets between
      
      
      1.9–3.4 ppm. These should remain intact.

Troubleshooting Guide

Issue: Product is an Oil / No Precipitation
  • Cause: The pyrrolidone side chain increases polarity, making the product soluble in ethanol.

  • Solution:

    • Evaporate ethanol completely to obtain the crude oil.

    • Triturate (grind) the oil with cold Diethyl Ether or Hexane . The non-polar solvent will often force the polar Schiff base to crystallize.

    • Alternatively, pour the concentrated ethanolic solution into ice-cold water with vigorous stirring to precipitate the product.

Issue: Hydrolysis of the Imine
  • Cause: Schiff bases are susceptible to hydrolysis in the presence of water and acid.

  • Solution: Ensure the workup is neutral. Do not wash the product with acidic solutions. Store the final product in a desiccator, as the pyrrolidone moiety can be hygroscopic.

Experimental Workflow Diagram

Workflow Start Start: OPEB (1 mmol) + Ethanol (15 mL) Mix Add Amine (1 mmol) + AcOH (cat.) Start->Mix Reflux Reflux (80°C, 3-6h) Optional: Molecular Sieves Mix->Reflux Check TLC Check (Disappearance of Aldehyde) Reflux->Check Check->Reflux Incomplete Precip Cool to RT / Ice Bath Precipitation Check->Precip Complete Filter Filtration & Washing (Cold EtOH / Ether) Precip->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Final Product (Vacuum Dry) Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of OPEB-derived Schiff bases.

References

  • PubChem. Compound Summary: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. [Link]

  • Qin, W., et al. "A Review on the Synthesis and Biological Activities of Schiff Bases." Mini-Reviews in Organic Chemistry, 2013. (General reference for Acid-Catalyzed Mechanism). [Link]

Sources

Handling and storage protocols for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and QC Protocols for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

Introduction & Chemical Context

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (CAS: 438229-79-9) is a specialized bifunctional building block used primarily in medicinal chemistry.[1][2][3] It features a reactive benzaldehyde moiety linked via an ethyl ether spacer to a 2-oxopyrrolidine (lactam) ring.[1][2][3]

This compound serves as a critical intermediate for synthesizing "glitazar" class PPAR agonists and other bioactive scaffolds where the pyrrolidone-ethoxy-phenyl motif is required.[1][2][3] Its dual functionality presents specific handling challenges: the aldehyde group is susceptible to autoxidation and Schiff base formation, while the lactam ring imparts polarity that influences solubility profiles.[2]

This guide defines the "Gold Standard" protocols for maintaining the integrity of this reagent during storage and experimental use.

Physicochemical Profile

PropertySpecification
Chemical Name 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde
CAS Number 438229-79-9
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate.[1][2][3] Insoluble in Water.[2][4]
Reactive Groups Aldehyde (Electrophile, Oxidation-prone), Lactam (Polar, generally stable)
Primary Hazard Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)

Critical Storage Protocol (The "Argon Shield")[1][3]

The primary degradation pathway for this compound is the autoxidation of the aldehyde formyl group (-CHO) to a carboxylic acid (-COOH) .[1][2][3] This reaction is accelerated by light, heat, and ambient oxygen.[1][2]

Storage Hierarchy
  • Atmosphere: Inert Gas (Argon preferred over Nitrogen due to higher density).[2]

  • Temperature: 2°C to 8°C (Refrigerated).

  • Container: Amber glass vial with a PTFE-lined screw cap or crimp seal.

Step-by-Step Long-Term Storage Procedure
  • Receipt: Upon arrival, inspect the vial for yellowing (sign of oxidation).

  • Desiccation: Place the vial in a desiccator for 2 hours to remove surface moisture before opening.

  • Aliquoting: If the total quantity exceeds 1g, divide into single-use aliquots inside a glovebox or under an inverted funnel with inert gas flow.

    • Rationale: Repeated opening of a bulk container introduces fresh oxygen and moisture, accelerating degradation of the remaining stock.[2]

  • Sealing: Purge the headspace with Argon for 15–30 seconds before sealing.[2] Parafilm the cap to prevent gas exchange.[2]

  • Placement: Store in a secondary container (e.g., a sealed bag with desiccant packets) inside the refrigerator.

Handling & Solubility Guidelines

Solvent Compatibility
  • Recommended: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) for reactions; DMSO-d6 for NMR.[1][2][3]

  • Avoid: Primary amines (unless intended for reaction) and protic solvents with strong acids.[2]

Experimental Workflow

To maximize yield and reproducibility, follow this logic flow:

HandlingWorkflow Start Remove from Storage (4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Quickly (Minimize Air Exposure) Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Reseal Purge Headspace & Reseal Stock Weigh->Reseal Remaining Stock Use Immediate Use (Reaction) Dissolve->Use

Figure 1: Optimal handling workflow to prevent moisture condensation and oxidation.

Quality Control (QC) & Stability Monitoring

Researchers should validate purity before critical synthesis steps (e.g., reductive amination).[1]

A. Visual Inspection
  • Pass: Off-white/Pale yellow powder.[1][2][3]

  • Fail: Dark orange/brown sticky solid (Indicates significant oxidation to benzoic acid derivative).[2][3]

B. HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Benzaldehyde absorption) and 210 nm (Amide bond).[3]

  • Retention Time Marker: The carboxylic acid impurity (oxidation product) will typically elute earlier than the aldehyde due to increased polarity.

C. Degradation Pathway

Understanding the breakdown mechanism is key to troubleshooting low yields.[2]

Degradation Compound 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (Target Reagent) Oxidation Oxidation (Air/Light) Compound->Oxidation + O2 Schiff Schiff Base Formation (If Amines Present) Compound->Schiff + R-NH2 Acid 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic Acid (Inactive Impurity) Oxidation->Acid

Figure 2: Primary degradation pathways.[1][2][3] Oxidation leads to the benzoic acid derivative, which is unreactive in aldehyde-specific transformations.[1][2][3]

Safety Profile (HSE)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1] Handle in a fume hood to prevent inhalation of dust.[2]

References

  • Santa Cruz Biotechnology. 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 438229-79-9) Product Data.[1][2][3] Retrieved from [1][3]

  • PubChem. Compound Summary for CID 2167954: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde.[1][2][3] National Library of Medicine.[2] Retrieved from [1][3]

  • Jain, M. R., et al. (2013).[1][2] Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity.[1][2] Pharmacology Research & Perspectives.[2][3] (Contextual reference for pyrrolidone-ethoxy-phenyl scaffolds). Retrieved from

  • BenchChem. 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde Structure-Activity Relationships. (Analogous handling data). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Process Chemistry Division Subject: Purification Protocols for CAS 438229-79-9 (Saroglitazar Intermediate)

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde . This compound is a critical pharmacophore, notably serving as the key intermediate for the PPAR agonist Saroglitazar .

Technical Profile:

  • Polarity: Moderate-High.[1] The pyrrolidone (lactam) ring introduces significant polarity compared to standard alkoxy-benzaldehydes, while the phenyl ring retains lipophilicity.

  • Reactivity: The aldehyde moiety is susceptible to autoxidation (forming the corresponding benzoic acid) and Cannizzaro disproportionation under strong basic conditions.[1]

  • Primary Impurities:

    • Unreacted Starting Material: 4-Hydroxybenzaldehyde (Phenolic, acidic).[1]

    • Alkylation Byproducts: O- vs. N-alkylation isomers (rare but possible).[1]

    • Oxidation Product: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid.[1]

Module 1: Crystallization (The "Workhorse" Method)[1]

User Scenario: I have crude solid (~85-90% purity) and need to scale up to >98% without running a column.

Protocol #1: Solvent-Anti-Solvent Recrystallization

Due to the lactam ring, this compound exhibits high solubility in chlorinated solvents and alcohols but poor solubility in aliphatic hydrocarbons.[1]

ParameterSpecification
Primary Solvent Ethyl Acetate (EtOAc) or Isopropanol (IPA)
Anti-Solvent n-Heptane or n-Hexane
Temperature Range Dissolve at 60-65°C; Crystallize at 0-5°C
Recovery Yield Typically 75-85%

Step-by-Step Guide:

  • Dissolution: Charge the crude solid into a flask. Add Ethyl Acetate (approx. 3-5 volumes relative to weight, e.g., 3 mL/g).[1] Heat to reflux (77°C) until fully dissolved.[1]

    • Troubleshooting: If undissolved solids remain (likely inorganic salts from the alkylation step), perform a hot filtration.

  • Anti-Solvent Addition: While maintaining the temperature at ~60°C, slowly add n-Heptane dropwise until a persistent turbidity (cloudiness) is observed.[1]

  • Re-dissolution: Add a minimal amount of hot EtOAc to just clear the turbidity.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling traps impurities.

  • Final Crystallization: Cool the slurry to 0-5°C in an ice bath for 1 hour.

  • Filtration: Filter the white crystalline solid and wash with a cold 1:3 mixture of EtOAc:Heptane.

Diagram: Crystallization Decision Matrix

CrystallizationLogic Fig 1. Crystallization Workflow for Saroglitazar Intermediate Start Crude Material (>85% Purity) Solubility Dissolve in Hot EtOAc (3-5 vol) Start->Solubility Check Clear Solution? Solubility->Check Filter Hot Filtration (Remove Salts) Check->Filter No (Solids present) AntiSolvent Add Heptane until Turbid Check->AntiSolvent Yes Filter->AntiSolvent Cooling Slow Cool to RT then 0°C AntiSolvent->Cooling Isolate Filter & Dry (Target >98%) Cooling->Isolate

Module 2: Chemical Purification (The Bisulfite Rescue)

User Scenario: My compound is an oil or has persistent non-aldehyde impurities that co-crystallize.

The Science: Aldehydes form water-soluble bisulfite adducts (sulfonates).[1] Non-aldehyde impurities (starting phenols, alkyl halides) do not. This allows you to wash away impurities while the product stays in the aqueous phase, then regenerate the pure aldehyde.

Protocol #2: Bisulfite Adduct Purification
  • Adduct Formation:

    • Dissolve crude oil/solid in Ethyl Acetate (5 volumes).

    • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.[1]

    • Stir vigorously for 2-4 hours. The aldehyde will convert to the bisulfite adduct.[2][3][4]

    • Observation: A thick white precipitate may form (the adduct is often insoluble in EtOAc). If so, filter it. If it dissolves in the water layer, separate the layers.[2]

  • Washing (The Purification Step):

    • If Solid: Filter the adduct and wash thoroughly with EtOAc (removes non-aldehydes).[1]

    • If Aqueous Solution: Wash the aqueous layer 2x with fresh EtOAc.[1] Discard the organic layer (contains impurities).

  • Regeneration:

    • Place the solid adduct (or aqueous solution) into a flask.

    • Add DCM (Dichloromethane) or EtOAc.[1]

    • Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 10% NaOH until pH > 9.[1] Caution: Gas evolution.[1]

    • Stir for 30-60 mins. The aldehyde regenerates and migrates back to the organic layer.

  • Isolation:

    • Separate the organic layer.[2][5]

    • Dry over Na₂SO₄ and concentrate in vacuo.

Diagram: Bisulfite Purification Mechanism

BisulfiteFlow Fig 2. Bisulfite Adduct Purification Logic Impure Impure Aldehyde (Organic Phase) React Add NaHSO3 (aq) Impure->React PhaseSep Phase Separation React->PhaseSep OrgWaste Organic Layer (Contains Impurities) PhaseSep->OrgWaste Discard AqAdduct Aqueous/Solid Layer (Bisulfite Adduct) PhaseSep->AqAdduct Keep Regen Add Base (pH >9) + DCM AqAdduct->Regen Pure Pure Aldehyde (In DCM) Regen->Pure

Module 3: Troubleshooting & FAQs

Ticket #003: "My product is yellow/brown."

Root Cause: Oxidation or trace polymerization of the pyrrolidone ring.[1] Resolution:

  • Dissolve in warm Ethanol or EtOAc.

  • Add Activated Charcoal (5-10% w/w) .

  • Reflux for 30 minutes.

  • Filter through a Celite pad while hot.

  • Proceed to crystallization.[5][6]

Ticket #004: "I have unreacted 4-Hydroxybenzaldehyde."

Root Cause: Incomplete alkylation.[1] This impurity is difficult to remove by crystallization alone because it can co-precipitate. Resolution:

  • The Basic Wash: Dissolve the crude in EtOAc.[1] Wash 3x with 1N NaOH (cold).[1] The phenol becomes a phenoxide salt (water-soluble) and is removed.[1]

  • Warning: Do not use hot base or long contact times, or the aldehyde may undergo Cannizzaro reaction.

Ticket #005: "Chromatography Conditions?"

Resolution: If you must run a column (Flash Chromatography):

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: The pyrrolidone makes it polar.[1]

    • Start: 100% DCM.

    • Gradient: 0% to 5% Methanol in DCM.

    • Alternative: 50% EtOAc in Hexane

      
       100% EtOAc.
      
  • Rf Value: Expect ~0.3-0.4 in 100% EtOAc or 5% MeOH/DCM.[1]

References

  • Saroglitazar Synthesis & Intermediates

    • Process for the preparation of saroglitazar pharmaceutical salts. (US Patent 10,112,898).[1] Describes the synthesis and handling of the pyrrole-ethoxy intermediates.

    • [1]

  • Aldehyde Purification (Bisulfite Method)

    • Kjell, D. P., et al.[7] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 1999, 64(15), 5722-5724.

    • [1]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Compound Data (PubChem)

    • 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (CID 2167954).[1]

    • [1]

Sources

Technical Support Center: Purification of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde via recrystallization. Due to the absence of specific published recrystallization data for this compound, this document establishes a framework based on first principles of organic chemistry, analysis of its molecular structure, and proven methodologies for analogous compounds.

Section 1: Understanding the Molecule for Solvent Selection

The key to successful recrystallization is selecting an appropriate solvent system. This choice is dictated by the molecular structure of the compound .

Structural Analysis of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde:

  • Aromatic Aldehyde: The benzaldehyde group provides a degree of polarity and potential for pi-pi stacking interactions. It is a key functional group that influences solubility in various organic solvents.

  • Ether Linkage (-O-): The ethoxy bridge is a relatively non-polar, flexible linker.

  • Lactam (2-Oxopyrrolidin-1-yl): This cyclic amide is a highly polar functional group due to the carbonyl and the tertiary amine. It is capable of acting as a hydrogen bond acceptor.

This combination of a polar lactam and a moderately polar aromatic aldehyde, connected by a non-polar ether chain, suggests that the molecule will have intermediate polarity. Therefore, it is expected to be poorly soluble in highly non-polar solvents (like hexanes) and potentially very soluble in highly polar solvents (like DMSO or DMF), making them unsuitable for recrystallization on their own.[1] The ideal solvent will likely be one of intermediate polarity or a mixed-solvent system.[2]

Section 2: Experimental Protocol: Systematic Solvent Screening

Before committing to a bulk recrystallization, a systematic solvent screening must be performed to identify a suitable solvent or solvent pair.[3][4][5]

Objective: To find a solvent that dissolves the compound when hot but provides low solubility at room temperature or below.[2][6]

Protocol: Small-Scale Solubility Testing

  • Preparation: Place approximately 20-30 mg of the crude 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise (approx. 0.25 mL to start).[3] Agitate the tube.

    • Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.[2] It may, however, be useful as the "soluble" solvent in a two-solvent system.

  • Heating: If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point using a hot plate or sand bath. Add more solvent in small portions until the solid just dissolves.

    • Observation B: If a very large volume of solvent is required to dissolve the solid even at boiling, the solvent is unsuitable .

  • Cooling: Once the solid is dissolved in the hot solvent, allow the solution to cool slowly to room temperature, and then in an ice-water bath.[2][3]

    • Observation C: The ideal solvent is one in which abundant, well-formed crystals reappear upon cooling.[2]

  • Record Keeping: Meticulously record all observations for each solvent tested.

Table 1: Candidate Solvents for Screening

Solvent ClassCandidate SolventsPredicted Suitability & Rationale
Alcohols (Polar Protic) Ethanol, IsopropanolHigh Potential. Ethanol is often effective for purifying aromatic molecules.[2] A mixed system like Ethanol/Water could be highly effective if the compound is too soluble in pure ethanol.[2]
Esters Ethyl AcetateGood Potential. A medium-polarity solvent. Often used in combination with a non-polar solvent like hexanes or heptane.
Ketones AcetoneModerate Potential. A polar aprotic solvent that may dissolve the compound too well at room temperature but is a good candidate for a two-solvent system with an anti-solvent like hexanes.[7]
Chlorinated Solvents Dichloromethane (DCM)Low Potential (as single solvent). Likely to be a good dissolving solvent at room temperature. Its low boiling point can make controlled crystallization challenging.[8] More useful in a two-solvent system with pentane or hexanes.
Aromatic Hydrocarbons TolueneModerate Potential. The aromatic nature may aid in dissolving the compound at elevated temperatures.
Ethers Tetrahydrofuran (THF)Moderate Potential. Similar to acetone, may be too effective a solvent on its own but useful in a mixed system.[7]
Hydrocarbons (Non-polar) Hexanes, HeptaneUnsuitable (as primary solvent). The compound is likely insoluble. High Potential as the anti-solvent (the "poor" solvent) in a two-solvent system.

Section 3: Step-by-Step Recrystallization Workflows

Workflow 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture to a gentle boil while stirring. Add the minimum amount of near-boiling solvent in small portions until the solid is completely dissolved.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-ordered crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.[2]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[2][4]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum desiccator.

Workflow 2: Two-Solvent Recrystallization

Use this method when no single solvent is ideal. This requires one solvent in which the compound is highly soluble (Solvent A) and a second, miscible solvent in which the compound is poorly soluble (Solvent B, the "anti-solvent").[9]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Solvent A (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the solution hot, add Solvent B (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy (this is the point of saturation).

  • Clarification: Add a few more drops of hot Solvent A until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Collection, & Drying: Follow steps 3-6 from the Single-Solvent Recrystallization workflow.

Section 4: Visualized Workflows

Recrystallization_Process Figure 1: General Recrystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filt 2. Hot Filtration (If Insoluble Impurities Exist) dissolve->hot_filt Optional cool_rt 3. Slow Cooling to Room Temperature hot_filt->cool_rt cool_ice 4. Cool in Ice Bath cool_rt->cool_ice vac_filt 5. Collect via Vacuum Filtration cool_ice->vac_filt wash 6. Wash with Ice-Cold Solvent vac_filt->wash dry 7. Dry Crystals wash->dry end end dry->end Pure Product

Caption: A step-by-step overview of the recrystallization process.

Solvent_Selection_Workflow Figure 2: Solvent Selection Logic start Test Solubility in Candidate Solvent q1 Soluble at Room Temp? start->q1 q2 Soluble in Hot Solvent? q1->q2 No res_unsuitable Result: Unsuitable as Single Solvent q1->res_unsuitable Yes q3 Crystals Form on Cooling? q2->q3 Yes res_poor Result: Unsuitable (Insoluble) q2->res_poor No q3->res_unsuitable No res_good Result: Good Candidate for Single Solvent Recrystallization q3->res_good Yes res_two_solvent Result: Consider as 'Good' Solvent for Two-Solvent System res_unsuitable->res_two_solvent

Caption: A decision tree for systematic solvent screening.

Section 5: Troubleshooting and FAQs

Q1: My compound will not dissolve, even in a large amount of boiling solvent.

  • Cause: The chosen solvent is too non-polar for your compound.

  • Solution: You have selected a poor solvent. Refer to your solvent screening data and choose a more polar solvent or a more suitable mixed-solvent system.[5]

Q2: No crystals are forming, even after cooling the solution in an ice bath.

  • Cause A: Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not saturated upon cooling.[2][11]

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby concentrating the solution. Allow it to cool again.[11][12]

  • Cause B: The solution is supersaturated. The solution contains more dissolved compound than it should, but crystal growth has not been initiated.[3][11]

    • Solution 1 (Induce Nucleation): Use a clean glass rod to gently scratch the inner surface of the flask at the liquid's surface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[2][3][6]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.[2][3]

Q3: My compound has separated as an oily liquid instead of solid crystals.

  • Cause: This phenomenon, known as "oiling out," occurs when the melting point of your compound is lower than the boiling point of the solvent, or if a highly saturated solution is cooled too quickly.[2][12] Impurities can also lower the melting point, contributing to this issue.[11]

  • Solutions:

    • Reheat the solution to completely dissolve the oil.

    • Add a small amount of additional hot solvent to slightly decrease the saturation.[2]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss, allowing more time for an ordered crystal lattice to form instead of an amorphous oil.[11][12]

    • If the problem persists, consider re-attempting the recrystallization with a different solvent or solvent system that has a lower boiling point.

Q4: The final yield of my recrystallized product is very low.

  • Cause A: Too much solvent was used during dissolution, meaning a significant amount of your product remains in the mother liquor.[12]

  • Cause B: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

  • Cause C: An excessive amount of cold solvent was used to wash the crystals during vacuum filtration, re-dissolving some of your product.[5]

  • Solution: Always use the minimum amount of solvent necessary for each step: the minimum of hot solvent for dissolution and the minimum of ice-cold solvent for washing.[5] Ensure your filtration apparatus is pre-heated for hot filtrations.

Q5: My final crystals are still colored, but the pure compound should be white.

  • Cause: Highly colored, polar impurities are present and were not fully removed.

  • Solution: After dissolving the crude solid but before any hot filtration, cool the solution slightly and add a small amount of activated charcoal (Norit). The charcoal adsorbs high-molecular-weight colored impurities.[5] Re-heat the solution to boiling and perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with the cooling and crystallization steps. Use charcoal sparingly, as it can also adsorb your desired product and reduce the overall yield.[2]

References

  • Benchchem. (n.d.). Recrystallization methods for purifying 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of 4-((Pyridin-2-yloxy)methyl)benzaldehyde.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Google Patents. (1989). EP0323290B1 - Process for the preparation of aromatic aldehydes.
  • Unknown. (n.d.). Recrystallization1.
  • ResearchGate. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). RECRYSTALLISATION.
  • Unknown. (n.d.). Recrystallization - Single Solvent.
  • Reddit. (2019). Recrystallization with two solvents : r/Chempros.

Sources

Optimizing reaction temperature for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde .

This molecule is typically synthesized via a Williamson ether synthesis between 4-hydroxybenzaldehyde and 1-(2-chloroethyl)pyrrolidin-2-one. Because the electrophile is an alkyl chloride and the target contains a base-sensitive lactam ring, reaction temperature is the master variable dictating both yield and purity.

Mechanistic Pathway & Thermal Degradation Risks

To understand why temperature optimization is critical, we must first look at the competing mechanistic pathways. The desired S_N2 alkylation competes directly with base-catalyzed lactam hydrolysis at elevated temperatures.

ReactionOptimization A 4-Hydroxybenzaldehyde + K2CO3 C Phenoxide Intermediate A->C Deprotonation (25°C, Fast) B 1-(2-Chloroethyl) pyrrolidin-2-one E Degradation: Ring-Opened Lactam B->E Base / Trace H2O (>100°C, Side Reaction) D Target: 4-[2-(2-Oxopyrrolidin-1-yl) ethoxy]benzaldehyde C->D + Alkyl Chloride (B) SN2 (80°C, Optimal) D->E Base / Trace H2O (>100°C, Side Reaction)

Mechanistic pathway of Williamson ether synthesis and high-temperature lactam hydrolysis.

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling with less than 20% conversion at room temperature (25°C)? A: The reaction is kinetically hindered. The Williamson ether synthesis is an bimolecular nucleophilic substitution (S_N2) reaction [1]. While the deprotonation of 4-hydroxybenzaldehyde by K₂CO₃ to form the phenoxide is rapid at room temperature, the subsequent nucleophilic attack on 1-(2-chloroethyl)pyrrolidin-2-one is slow. Alkyl chlorides have a higher activation energy barrier compared to bromides or iodides. You must supply thermal energy (typically 70–80°C) to overcome this kinetic barrier and achieve a practical reaction rate.

Q2: I increased the temperature to 110°C to force the reaction to completion, but LC-MS shows a highly polar impurity and lower yield. What happened? A: You have crossed the thermodynamic threshold for lactam stability. At temperatures exceeding 100°C in the presence of a base (K₂CO₃) and inevitable trace amounts of water, the pyrrolidin-2-one (lactam) ring undergoes base-catalyzed hydrolysis [2]. This ring-opening event generates a highly polar secondary amine/carboxylate species (e.g., 4-(2-((4-carboxypropyl)amino)ethoxy)benzaldehyde). Lactam hydrolysis rates increase exponentially with temperature, meaning aggressive heating will destroy your product faster than it forms.

Q3: How does solvent choice interact with the optimal temperature? A: The choice of a polar aprotic solvent dictates your temperature ceiling.

  • DMF (N,N-Dimethylformamide): Excellent for solvating the phenoxide, allowing for an optimal reaction temperature of 80°C. However, prolonged heating of DMF above 100°C can lead to its own degradation into dimethylamine, which can act as a competing nucleophile.

  • MeCN (Acetonitrile): A safer alternative with a natural temperature ceiling at its boiling point (82°C). Refluxing in MeCN prevents accidental overheating and protects the lactam ring, though the reaction may require 12–16 hours instead of 8 hours due to slightly lower solubility of the carbonate base [3].

Quantitative Temperature Optimization Data

The following table summarizes the causal relationship between reaction temperature, conversion rates, and impurity generation when using K₂CO₃ in DMF.

Temperature (°C)Time (h)Conversion (%)Target Yield (%)Lactam Hydrolysis (%)Diagnostic Recommendation
25 (RT) 24< 20< 150Too slow. Insufficient thermal energy for S_N2.
60 168580< 2Acceptable. Good for highly sensitive analogs.
80 8> 9892< 5Optimal. Best balance of kinetics and purity.
110 4> 9965> 30Avoid. Severe base-catalyzed lactam ring opening.

Standard Operating Protocol (SOP): Optimized Synthesis at 80°C

This self-validating protocol is designed to maximize S_N2 kinetics while safeguarding the pyrrolidinone ring.

Materials Required:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 1-(2-Chloroethyl)pyrrolidin-2-one (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Phenoxide Generation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde in anhydrous DMF to create a 0.5 M solution. Add finely powdered, anhydrous K₂CO₃. Stir at room temperature for 30 minutes. Validation checkpoint: The solution will turn a distinct vibrant yellow, confirming phenoxide formation.

  • Electrophile Addition: Add 1-(2-chloroethyl)pyrrolidin-2-one dropwise to the stirring mixture.

  • Controlled Heating: Attach a reflux condenser. Submerge the flask in a pre-heated oil bath set strictly to 80°C . Maintain vigorous stirring for 8 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexane). The starting material spot (UV active, lower Rf) should disappear, replaced by a new, higher Rf spot.

  • Quenching & Work-up: Remove the flask from the heat and cool to room temperature. Pour the mixture into 5 volumes of ice-cold deionized water. This will dissolve the inorganic salts and DMF, causing the target ether to precipitate or phase-separate.

  • Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers and wash vigorously with brine (5x) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde.

References

  • Mitchell, S. M., et al. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin, and cefoxitin. PubMed Central (NIH). Available at:[Link] [2]

  • MDPI. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. Molecules. Available at: [Link][3]

Technical Support Center: Resolving Solubility Challenges of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous environments. Here, we provide in-depth, evidence-based troubleshooting strategies and frequently asked questions, grounded in established principles of physical and organic chemistry.

Introduction to 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science.[1] Its molecular structure, featuring a benzaldehyde core, an ether linkage, and a pyrrolidone substituent, presents a unique solubility profile that can be challenging to work with in aqueous media. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, its structural motifs suggest a predisposition for low water solubility.

This guide will equip you with the foundational knowledge and practical techniques to effectively solubilize this compound for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde expected to have low water solubility?

A1: The low aqueous solubility of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde can be attributed to its molecular structure. The presence of the aromatic benzaldehyde ring and the pyrrolidone group contributes to its hydrophobic character. While the ether linkage and the carbonyl group of the pyrrolidone offer some potential for hydrogen bonding with water, the overall molecule possesses significant nonpolar regions, which limits its miscibility with water. The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[2]

Q2: What are the primary strategies for enhancing the aqueous solubility of poorly soluble organic compounds?

A2: Several well-established techniques can be employed to improve the solubility of hydrophobic compounds.[3][4] These include:

  • Co-solvency: The addition of a water-miscible organic solvent to the aqueous medium.[5]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[6][7]

  • Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the hydrophobic compound.[8][9]

  • Complexation with Cyclodextrins: Utilizing cyclodextrins to form inclusion complexes with the hydrophobic molecule.[10][11]

The choice of method depends on the specific requirements of your experiment, including the desired final concentration, the tolerance of the system to excipients, and the downstream application.

Q3: Are there any safety precautions I should take when working with 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde and the recommended solvents?

A3: As with any chemical compound, it is crucial to consult the Safety Data Sheet (SDS) for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde and any solvents or excipients you intend to use. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guides

Issue 1: The compound is not dissolving in water, even at low concentrations.

This is the most common challenge encountered with this compound. The following troubleshooting guide will walk you through a systematic approach to achieve solubilization.

Workflow for Initial Solubility Screening

A Start: Undissolved Compound in Water B Attempt Direct Dissolution in Aqueous Buffer A->B C Soluble? B->C D Yes: Proceed with Experiment C->D Yes E No: Try Co-Solvent Method C->E No F Select a Water-Miscible Organic Solvent (e.g., DMSO, DMF, Ethanol) E->F G Prepare a Concentrated Stock Solution F->G H Dilute Stock into Aqueous Medium G->H I Precipitation? H->I J No: Solution Achieved I->J No K Yes: Decrease Stock Concentration or Try a Different Co-Solvent I->K Yes K->G L Still Precipitates: Consider Surfactants or Cyclodextrins K->L

Caption: Initial solubility troubleshooting workflow.

Detailed Steps and Scientific Rationale

1. Co-Solvent Approach

  • Question: How can I use a co-solvent to dissolve 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde?

  • Answer: The co-solvency technique involves using a water-miscible organic solvent to bridge the polarity gap between the hydrophobic compound and the aqueous medium.[5]

    • Protocol:

      • Select a suitable co-solvent. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, or acetone.

      • Prepare a concentrated stock solution of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde in the chosen co-solvent. Aim for a concentration that is significantly higher than your desired final concentration.

      • Gradually add the stock solution to your aqueous buffer while vortexing or stirring to ensure rapid mixing. This helps to prevent localized high concentrations that can lead to precipitation.

    • Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the nonpolar regions of the solute to be accommodated.

    • Quantitative Guidance (Illustrative):

Co-SolventTypical Starting Concentration in Final SolutionNotes
DMSO0.1% - 1% (v/v)Can have biological effects at higher concentrations.
Ethanol1% - 5% (v/v)Generally well-tolerated in many biological assays.
DMF0.1% - 1% (v/v)Use with caution due to potential toxicity.

2. pH Adjustment

  • Question: Can I use pH to improve the solubility of this compound?

  • Answer: Adjusting the pH of the aqueous medium can enhance the solubility of ionizable compounds.[6] While 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde does not possess strongly acidic or basic functional groups, the pyrrolidone ring could potentially be protonated under acidic conditions, or the aldehyde group could be involved in equilibria that are pH-dependent.

    • Protocol:

      • Prepare a suspension of the compound in your desired aqueous buffer.

      • Gradually add small aliquots of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring for dissolution.

      • It is crucial to consider the pH stability of the compound and the requirements of your downstream application.

    • Causality: Ionization of a molecule increases its polarity, thereby enhancing its interaction with water molecules and leading to greater solubility.[7]

Issue 2: The compound dissolves initially but precipitates over time.

This indicates a stability issue with the prepared solution, which could be due to the compound's inherent instability in the aqueous environment or a supersaturated state.

Troubleshooting Unstable Solutions

A Start: Solution Precipitates Over Time B Is the solution supersaturated? A->B C Yes: Reduce the final concentration B->C Yes D No: Consider Stability Enhancers B->D No E Try Surfactant-Based Solubilization D->E F Try Cyclodextrin Complexation D->F G Select a Surfactant (e.g., Tween® 20, Triton™ X-100) E->G I Select a Cyclodextrin (e.g., HP-β-CD) F->I H Prepare solution above the Critical Micelle Concentration (CMC) G->H K Solution Stable? H->K J Prepare an inclusion complex I->J J->K L Yes: Proceed with Experiment K->L Yes M No: Re-evaluate formulation or consider alternative compounds K->M No

Caption: Workflow for stabilizing solutions.

Detailed Steps and Scientific Rationale

1. Surfactant-Mediated Solubilization

  • Question: How do surfactants help in solubilizing and stabilizing my compound?

  • Answer: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[8][12] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde can be encapsulated within the hydrophobic core, effectively solubilizing it in the bulk aqueous phase.[9]

    • Protocol:

      • Choose a non-ionic surfactant that is compatible with your experimental system (e.g., Polysorbate 20 (Tween® 20) or Triton™ X-100).

      • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

      • Add the compound (either as a solid or a concentrated stock in a minimal amount of co-solvent) to the surfactant-containing buffer with vigorous mixing.

    • Illustrative Surfactant Properties:

SurfactantTypical Concentration RangeNotes
Tween® 200.01% - 0.1% (v/v)Commonly used in biological applications.
Triton™ X-1000.01% - 0.1% (v/v)Effective but may interfere with certain assays.

2. Cyclodextrin Inclusion Complexation

  • Question: What are cyclodextrins and how can they improve solubility?

  • Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][13] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity.[11][14] This complex is then readily soluble in water due to the hydrophilic exterior of the cyclodextrin.

    • Protocol:

      • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

      • Prepare an aqueous solution of the cyclodextrin.

      • Add the 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde to the cyclodextrin solution and stir or sonicate until the compound dissolves. The formation of the inclusion complex can be facilitated by gentle heating.

    • Causality: The formation of the inclusion complex effectively masks the hydrophobicity of the guest molecule, presenting a water-soluble complex to the aqueous environment.

Summary of Solubilization Strategies

MethodPrincipleAdvantagesConsiderations
Co-solvency Reduces solvent polarity.Simple to implement.Co-solvent may affect the experimental system.
pH Adjustment Increases solubility through ionization.Can be very effective for ionizable compounds.Compound and system must be stable at the required pH.
Surfactants Encapsulation in micelles.Can significantly increase solubility and stability.Surfactants may interfere with downstream applications.
Cyclodextrins Formation of soluble inclusion complexes.Generally low toxicity and high solubilizing capacity.Stoichiometry of complexation may need to be determined.

Concluding Remarks

The successful solubilization of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde in aqueous media is achievable through a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, researchers can overcome the challenges posed by its hydrophobic nature. It is recommended to start with the simplest methods, such as co-solvency, and progress to more complex formulations involving surfactants or cyclodextrins as needed. Always consider the compatibility of the chosen solubilization method with your specific experimental goals.

References

  • Pal, A. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • (2025, December 15).
  • (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • 4-(2-oxopyrrolidin-1-yl)benzaldehyde | 36151-45-8. (n.d.). Sigma-Aldrich.
  • (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • (n.d.). Cyclodextrin. Wikipedia.
  • (2022, November 8).
  • (2019, December 5). Surfactants and their Role in Pharmaceutical Product Development: An overview.
  • (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | C13H15NO3 | CID 2167954. (n.d.). PubChem.
  • (n.d.). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. PubMed.
  • (n.d.). Cyclodextrin Inclusion Complexes. Alfa Chemistry.
  • (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • (2025, July 31). How can cyclodextrins enhance solubility?.
  • (n.d.). Surfactants: physicochemical interactions with biological macromolecules. PMC - NIH.
  • (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • (n.d.).
  • (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • 4-(2-Oxopyrrolidin-1-yl)benzaldehyde | C11H11NO2 | CID 2794706. (n.d.). PubChem.
  • 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde. (n.d.). Benchchem.
  • 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | CAS 438229-79-9. (n.d.). SCBT.
  • (2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • (n.d.). An In-depth Technical Guide to the Solubility of 4-Butoxybenzaldehyde in Organic Solvents. Benchchem.
  • (n.d.). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K.
  • 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde. (n.d.). PubChemLite.
  • (n.d.).
  • (2014, December 21). Aldol condensation of benzaldehyde and acetone. ChemSpider Synthetic Pages.
  • (n.d.). Benzaldehyde, 4-ethoxy-. NIST WebBook.
  • (n.d.). Benzalacetone. Organic Syntheses Procedure.
  • (2017, October 27).
  • (n.d.). An In-depth Technical Guide on the Mechanism of Dibenzylideneacetone Formation from Benzaldehyde and Acetone. Benchchem.
  • 4-(2-Oxopyrrolidin-1-yl)-benzaldehyde. (n.d.). Chem-Impex.
  • 4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzaldehyde | CAS# 438229-79-9. (n.d.). Hit2Lead.
  • 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde. (n.d.). MedChemExpress.

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Preventing oxidation of the aldehyde group in 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Protocols for Preventing Aldehyde Oxidation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde . The pyrrolidone ether linkage in this molecule is robust, but the benzaldehyde moiety is highly susceptible to autoxidation. This guide synthesizes field-proven methodologies to help you understand, prevent, and troubleshoot the degradation of your compound.

Section 1: The Chemistry of Autoxidation (The "Why")

Q: Why does my 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde degrade into a white solid over time? A: The white crystalline solid you are observing is the corresponding benzoic acid derivative. Benzaldehydes are highly prone to autoxidation, a process where they react with atmospheric oxygen[1]. This is not a simple direct oxidation; it proceeds via a free-radical chain mechanism. Light or trace transition metals initiate the reaction by abstracting the aldehydic hydrogen to form an acyl radical. This radical rapidly reacts with molecular oxygen to form an acylperoxy radical, which then abstracts a hydrogen from another aldehyde molecule to form perbenzoic acid. Finally, the peracid reacts with another equivalent of the aldehyde, yielding two molecules of benzoic acid[2].

Autoxidation Init Initiation (Light / Trace Metals) AcylRadical Acyl Radical (R-C•=O) Init->AcylRadical H abstraction Aldehyde Benzaldehyde Derivative (R-CHO) Aldehyde->AcylRadical PeroxyRadical Acylperoxy Radical (R-C(=O)OO•) AcylRadical->PeroxyRadical + O2 Peracid Perbenzoic Acid (R-C(=O)OOH) PeroxyRadical->Peracid + R-CHO BenzoicAcid Benzoic Acid Derivative (R-COOH) Peracid->BenzoicAcid + R-CHO Quencher Radical Scavenger (e.g., BHT) Quencher->PeroxyRadical Quenches

Radical chain autoxidation pathway of benzaldehydes and scavenger inhibition.

Section 2: Storage & Handling Solutions

Q: How should I store this compound to prevent degradation without altering its chemical structure? A: If you need to keep the aldehyde intact for immediate downstream use, you must disrupt the radical chain mechanism or remove the oxygen source.

  • Inert Blanketing: Store the compound under Argon rather than Nitrogen. Argon is denser than air and provides a heavier protective "blanket" over the liquid/solid surface, effectively displacing oxygen[1].

  • Chemical Inhibition: Adding 0.1% w/w of a radical scavenger like BHT (butylated hydroxytoluene), hydroquinone, or even trace amounts of benzyl alcohol can intercept the peroxy radicals, terminating the chain reaction before bulk conversion occurs[3].

Quantitative Comparison of Storage Methods

Storage / Protection MethodEst. Oxidation Rate (% conversion/month)Shelf Life ExtensionRecommended Use Case
Ambient Air (Control)15 - 25%BaselineNot recommended
Inert Gas (Argon) + 4°C< 2%6 - 12 monthsShort-to-medium term storage
Radical Scavenger (0.1% BHT)< 1%12 - 24 monthsLong-term native storage
Acetal Protection (1,3-Dioxolane)0% (Stable)IndefiniteMulti-step synthesis buffering

Section 3: Chemical Protection via Acetalization

Q: I need to perform downstream reactions (e.g., Grignard additions) where the aldehyde is incompatible. How do I protect it? A: You must chemically mask the electrophilic carbonyl carbon. Converting the aldehyde to a cyclic acetal (such as a 1,3-dioxolane) renders it completely stable to basic conditions, nucleophiles, and autoxidation[4]. The reaction is an acid-catalyzed equilibrium. To drive it to completion, we rely on Le Chatelier's principle by physically removing the water byproduct using a Dean-Stark apparatus[5].

Self-Validating Protocol: 1,3-Dioxolane Protection

This methodology ensures the aldehyde is fully protected and the catalyst is neutralized to prevent premature reversion.

Materials Required:

  • 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (1.0 equiv)

  • Ethylene glycol (3.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 equiv)

  • Anhydrous Toluene (0.2 M relative to substrate)

Step-by-Step Workflow:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde in anhydrous toluene. Add ethylene glycol and p-TsOH.

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (approx. 110°C). As the reaction proceeds, water will azeotrope with toluene, condense, and separate into the bottom of the Dean-Stark trap[5].

  • In-Process Validation (Self-Validation Step): After 4 hours, spot the reaction mixture on a silica TLC plate alongside the starting material. Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNP).

    • Causality: 2,4-DNP reacts specifically with free aldehydes to form a bright orange/red hydrazone. The fully protected acetal lacks the C=O bond and will not stain. The complete disappearance of the orange spot confirms 100% conversion.

  • Quenching & Workup: Once validated, cool the reaction to room temperature. Critical: You must wash the organic layer with saturated aqueous NaHCO3 before concentrating[6]. Why? Acetals are highly sensitive to acid. If the p-TsOH is not neutralized, concentrating the mixture will locally increase the acid concentration and cause the acetal to revert to the aldehyde during storage.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the stable acetal.

ProtectionWorkflow Start Aldehyde Substrate Reagents Ethylene Glycol + p-TsOH in Toluene Start->Reagents Reflux Dean-Stark Reflux (Azeotropic Water Removal) Reagents->Reflux Heat TLC Validation: 2,4-DNP Stain Negative? Reflux->TLC Monitor TLC->Reflux No (Incomplete) Workup Aqueous NaHCO3 Wash (Neutralize Catalyst) TLC->Workup Yes (Complete) Product 1,3-Dioxolane Acetal (Oxidation Resistant) Workup->Product Isolate

Experimental workflow for the 1,3-dioxolane acetal protection of the aldehyde.

Section 4: Troubleshooting FAQs

Q: My acetalization reaction is stalling at 80% conversion. What is wrong? A: Incomplete water removal is the most common culprit. Ensure your Dean-Stark trap and the lower half of your condenser are wrapped in glass wool or aluminum foil. If the toluene vapors condense too early, the water will fall back into the reaction flask rather than making it to the trap, stalling the equilibrium. Alternatively, consider using a milder catalyst like Cu(OTf)2 if side-reactions are occurring[7].

Q: I see a yellow tint in my previously clear aldehyde. Is it ruined? A: Yellowing often precedes the crystallization of the benzoic acid and indicates early-stage autoxidation or trace polymerization[1]. You can rescue the batch by dissolving it in diethyl ether and washing it with 10% aqueous sodium carbonate. The base will deprotonate the benzoic acid impurity, pulling it into the aqueous layer as a water-soluble sodium salt, leaving the purified aldehyde in the organic layer[8].

Q: Can I use dimethyl acetal instead of a cyclic acetal? A: Yes, dimethyl acetals can be formed using trimethyl orthoformate and a catalyst (e.g., pyridinium salts or perchloric acid on silica)[9]. However, cyclic acetals (like 1,3-dioxolanes) are entropically favored during formation and generally exhibit higher stability during harsh downstream basic/nucleophilic reactions compared to acyclic dimethyl acetals.

References
  • "Benzylidene protection of diol - Glycoscience Protocols." NCBI Bookshelf. URL: [Link]

  • "Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid." ResearchGate. URL: [Link]

  • "Dimethyl Acetals - Protection and Deprotection Protocols." Organic Chemistry Portal. URL: [Link]

  • "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol." ResearchGate. URL: [Link]

  • "Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol." SPE Group. URL: [Link]

  • "Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol (Item No.: P3101600)." Profistend. URL: [Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

[1]

Executive Summary & Comparison Overview

This guide details the mass spectrometry (MS) fragmentation behavior of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (CAS: 438229-79-9), a critical intermediate in the synthesis of glitazars (e.g., Saroglitazar) and novel acetylcholinesterase inhibitors.

Understanding the fragmentation of this molecule requires analyzing its two distinct structural domains: the polar lactam tail (2-oxopyrrolidine) and the aromatic aldehyde core . In Electrospray Ionization (ESI), the fragmentation is driven by the protonation of the amide nitrogen and the ether oxygen, leading to characteristic cleavage of the ethyl linker.

Comparison with Structural Alternatives

The table below compares the target molecule with its non-oxidized analog (Piperidine derivative) and the core scaffold (Ethoxybenzaldehyde) to highlight diagnostic MS differences.

FeatureTarget Molecule Alternative A: Piperidine Analog Alternative B: 4-Ethoxybenzaldehyde
Structure Lactam (C=O) in ringAmine (No C=O) in ringNo N-heterocycle
Formula C₁₃H₁₅NO₃C₁₄H₁₉NO₂C₉H₁₀O₂
MW 233.26 Da233.31 Da150.17 Da
Ionization (ESI) [M+H]⁺ = 234.12[M+H]⁺ = 234.15[M+H]⁺ = 151.07
Base Peak (ESI) m/z 112 (Lactam-ethyl)m/z 98 (Methyl-piperidine)m/z 123 (Hydroxybenzaldehyde)
Diagnostic Ion m/z 86 (Protonated Lactam)m/z 86 (Piperidine ring)m/z 107 (Ethoxy cleavage)
Key Difference Neutral loss of 122 Da (Benzaldehyde)Loss of 85 Da (Piperidine)No nitrogenous fragments

Experimental Protocol: LC-MS/MS Characterization

To obtain reproducible fragmentation data, the following standardized LC-MS/MS protocol is recommended. This method ensures optimal ionization of the lactam moiety while preserving the labile ether linkage for MS2 analysis.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

LC-MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6400 series or Thermo Q-Exactive).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Source Parameters:

    • Capillary Voltage: 3500 V

    • Gas Temperature: 300°C

    • Fragmentor Voltage: 135 V (Optimized for labile ether bonds)

  • Collision Energy (CE): Stepped 15, 30, 45 eV.

Fragmentation Mechanism Analysis

Mechanism 1: ESI-MS/MS (Positive Mode)

In positive ESI, the molecule forms the protonated precursor [M+H]⁺ at m/z 234.1 . The fragmentation is dominated by charge-remote and charge-proximate fragmentations centered around the ethyl ether linker.

Primary Pathway: Ether Linkage Cleavage

The most abundant fragmentation pathway involves the cleavage of the C-O bond connecting the ethyl linker to the benzaldehyde core.

  • Fragment A (m/z 112): The charge is retained on the nitrogen-containing side, forming the 2-(2-oxopyrrolidin-1-yl)ethyl cation . This is typically the base peak due to the stabilization of the positive charge by the neighboring nitrogen.

  • Fragment B (m/z 123): Alternatively, a proton transfer to the phenoxy oxygen during cleavage results in the formation of the protonated 4-hydroxybenzaldehyde ion .

Secondary Pathway: Lactam Ring Fragmentation

Higher collision energies induce cleavage adjacent to the lactam nitrogen.

  • Fragment C (m/z 86): Cleavage of the N-ethyl bond releases the protonated 2-pyrrolidone ion. This is a diagnostic marker for N-substituted pyrrolidones.

Tertiary Pathway: Aldehyde Loss
  • Fragment D (m/z 206): Neutral loss of CO (28 Da) from the aldehyde group on the precursor is observed, though less intense than the ether cleavage.

Mechanism 2: EI-MS (Electron Impact)

For GC-MS applications, the fragmentation follows radical cation mechanics (M⁺• = 233).

  • Alpha-Cleavage: The radical site on the nitrogen triggers alpha-cleavage of the ethyl chain, generating the m/z 98 ion (N-methyl-2-pyrrolidone radical cation equivalent).

  • McLafferty Rearrangement: Not prominent due to the lack of gamma-hydrogens relative to the carbonyl in the aldehyde chain, but the lactam ring can undergo internal rearrangement.

Visualization of Fragmentation Pathways[4][5][6]

The following diagrams illustrate the precise bond cleavages and resulting ions for the ESI positive mode, which is most relevant for drug metabolism and pharmacokinetic studies.

Figure 1: ESI(+) Fragmentation Pathway

ESI_FragmentationPrecursor[M+H]+ Precursorm/z 234.1(Protonated Molecule)EtherCleavageEther Linkage Cleavage(C-O Bond Break)Precursor->EtherCleavageCID EnergyFrag_206Fragment D: m/z 206[M+H - CO]+Precursor->Frag_206Neutral Loss of CO (-28 Da)Frag_112Fragment A: m/z 112[N-Ethyl-2-oxopyrrolidinium]+EtherCleavage->Frag_112Charge Retention on N-Side(Major Pathway)Frag_123Fragment B: m/z 123[4-Hydroxybenzaldehyde+H]+EtherCleavage->Frag_123H-Transfer to O-SideFrag_86Fragment C: m/z 86[Protonated 2-Pyrrolidone]+Frag_112->Frag_86Loss of Vinyl Group (-26 Da)

Caption: ESI(+) MS/MS fragmentation pathway showing the primary ether cleavage yielding m/z 112 and m/z 123.

Figure 2: Structural Logic of Key Fragments

Structural_LogicLactamLactam Ring(2-Oxopyrrolidine)LinkerEthyl Linker(-CH2-CH2-)Lactam->LinkerN-C BondCleavage2Secondary Break(Yields m/z 86)Lactam->Cleavage2EtherEther Oxygen(-O-)Linker->EtherC-O BondCleavage1Primary Break(Yields m/z 112)Linker->Cleavage1BenzBenzaldehyde(Ar-CHO)Ether->BenzO-Ar BondCleavage1->EtherCleavage2->Linker

Caption: Structural map highlighting the labile N-C and C-O bonds responsible for the observed mass spectrum.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Ethoxybenzaldehyde (EI). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde.[1] National Library of Medicine.[1] Available at: [Link][1]

Technical Comparison Guide: FTIR Characterization of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and characterization protocol for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (CAS: 438229-79-9), a critical Key Starting Material (KSM) and intermediate used in the synthesis of PPAR agonists (e.g., Glitazar analogs) and Selective Estrogen Receptor Modulators (SERMs).[1]

Strategic Overview & Application

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde represents a bifunctional pharmacophore combining a lipophilic aromatic aldehyde with a polar lactam side chain.[1] In drug development, this molecule serves as the "anchor" for constructing complex aryl-propionic acid derivatives (Glitazars).

Why FTIR? While NMR (1H/13C) provides structural elucidation, FTIR is the superior technique for routine Process Analytical Technology (PAT) and Release Testing because it instantly detects the two most critical failure modes in the synthesis of this intermediate:

  • Incomplete O-Alkylation: Presence of residual phenolic hydroxyl (-OH).[1]

  • Hydrolysis of the Lactam Ring: Ring opening of the pyrrolidone moiety.

Spectral Deconvolution: The "Dual Carbonyl" Challenge

The primary challenge in characterizing this molecule is the spectral competition between two distinct carbonyl species. An expert analyst must distinguish the Aldehyde C=O from the Lactam C=O .

Predicted Spectral Zones
ZoneWavenumber (cm⁻¹)AssignmentStructural OriginDiagnostic Value
I 2820 & 2720 C-H Stretch (Fermi Resonance)Aldehyde (-CHO)High. Differentiates aldehyde from ketones/esters.
II 1680 – 1710 C=O[1][2][3] Stretch (Merged Band)Aldehyde + LactamCritical. Overlap of conjugated aldehyde (~1695) and 5-membered lactam (~1690).[1]
III 1580 – 1600 C=C Ring StretchAromatic RingMedium. Confirms benzene ring integrity.[1]
IV 1240 – 1260 C-O-C Asymmetric StretchAryl-Alkyl EtherHigh. Confirms successful O-alkylation.[1]
V 1000 – 1050 C-N StretchPyrrolidone RingMedium. Confirms presence of the nitrogen heterocycle.[1]

Comparative Analysis: Product vs. Alternatives (Precursors)

This section objectively compares the target molecule against its synthesis precursors to establish "Pass/Fail" criteria for Quality Control.

Comparison Table: Spectral Differentiators
FeatureTarget Product (The Aldehyde)Precursor A (4-Hydroxybenzaldehyde)Precursor B (N-(2-Chloroethyl)pyrrolidin-2-one)Interpretation
Hydroxyl Region (3200-3500 cm⁻¹) Absent (Baseline flat)Strong, Broad Band (Phenolic O-H)AbsentPresence of broad peak = Incomplete Reaction .[1]
Carbonyl Region (1650-1720 cm⁻¹) Broad/Split Peak (Two C=O species overlapping)Single Sharp Peak (~1680 cm⁻¹, Aldehyde only)Single Sharp Peak (~1690 cm⁻¹, Lactam only)Target must show broadening or a "shoulder" indicating two carbonyls.[1]
Ether Region (1200-1260 cm⁻¹) Strong Band (Ar-O-CH2)Weak/AbsentAbsentEssential for confirming the ether linkage.[1]
Aldehyde C-H (2720/2820 cm⁻¹) Present (Doublet)Present Absent Distinguishes Product from Precursor B (Alkylation agent).[1]
Expert Insight on Carbonyl Resolution
  • The Overlap: The conjugated aldehyde typically absorbs at ~1695 cm⁻¹. The 5-membered lactam (pyrrolidin-2-one) is strained, which raises the frequency, but amide resonance lowers it, typically resulting in absorption at ~1690 cm⁻¹.[1]

  • The Result: Expect a single, intensified, and broadened band centered around 1690-1700 cm⁻¹ rather than two distinct peaks.

  • Differentiation Strategy: If the peak is too sharp and lacks the ether band at 1250 cm⁻¹, the sample is likely unreacted Precursor B. If the peak is sharp and accompanied by an OH stretch, it is Precursor A.

Experimental Protocol: ATR-FTIR Workflow

This protocol utilizes Attenuated Total Reflectance (ATR) for rapid screening without KBr pellet preparation, reducing moisture interference.[1]

Step-by-Step Methodology
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.[1]

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).[1]

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for carbonyl deconvolution).

    • Scans: 32 scans (Routine) or 64 scans (High Signal-to-Noise).

  • Sample Preparation:

    • Ensure the sample is a dry, free-flowing white to off-white powder.[1]

    • Note: Hygroscopic samples (due to the lactam) should be dried in a vacuum desiccator over P₂O₅ for 2 hours prior to analysis to prevent water bands (~3400 cm⁻¹) from mimicking the phenol impurity.

  • Acquisition:

    • Clean crystal with Isopropanol.[1] Collect Background (Air).

    • Apply sample to cover the crystal eye (approx. 5-10 mg).[1]

    • Apply pressure using the anvil until the force gauge reaches the "Green" zone (approx. 80-100 N).

    • Collect Spectrum.[1][2][4]

  • Data Processing:

    • Apply Baseline Correction (Rubberband method).[1]

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Second Derivative Analysis (Optional): If the carbonyl peak (1690-1700 cm⁻¹) appears as a single blob, apply a 2nd derivative algorithm (Savitzky-Golay, 13 points). Look for two minima in the derivative plot to confirm the presence of both carbonyl species.

Decision Logic & Workflow Visualization

The following diagram outlines the Quality Control decision tree for releasing this intermediate for the next synthesis step (e.g., Knoevenagel condensation).

QC_Workflow Start Crude Product Isolation Drying Vacuum Drying (Remove H2O) Start->Drying FTIR ATR-FTIR Acquisition (4000 - 600 cm-1) Drying->FTIR Check_OH Check 3200-3500 cm-1 (Hydroxyl Region) FTIR->Check_OH Fail_OH FAIL: Residual Starting Material (Recrystallize) Check_OH->Fail_OH Broad Peak Present Check_CO Check 1680-1710 cm-1 (Carbonyl Region) Check_OH->Check_CO Flat Baseline Check_Ether Check 1240-1260 cm-1 (Ether Stretch) Check_CO->Check_Ether Broad/Intense Band Fail_Ether FAIL: Alkylation Failed (Check Reagents) Check_CO->Fail_Ether Weak/Sharp Band Check_Ether->Fail_Ether Band Absent Pass PASS: Release for Synthesis Check_Ether->Pass Strong Band Present

Caption: Logical workflow for FTIR-based Quality Control of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde, prioritizing impurity detection.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Ethoxybenzaldehyde (Analogous Structure).[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[1] John Wiley & Sons.[1] (Standard reference for Lactam/Aldehyde shifts).

  • PubChem. Compound Summary: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 438229-79-9).[1] National Library of Medicine. Available at: [Link]

  • Jain, M. R., et al. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity.[5] Proceedings of the National Academy of Sciences (PNAS), India. (Context for Glitazar intermediate chemistry). Available at: [Link]

Sources

Comparing synthetic routes for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthetic Routes for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde: A Technical Guide

Executive Summary

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde is a highly versatile synthetic intermediate utilized in the development of neuroactive compounds, receptor modulators, and active pharmaceutical ingredients (APIs). The molecule features a reactive formyl group for downstream functionalization and a pyrrolidin-2-one moiety linked via an ethoxy spacer. Synthesizing this ether linkage efficiently requires careful selection of reaction conditions to prevent side reactions involving the sensitive aldehyde functionality. This guide objectively compares two primary synthetic pathways—the Williamson Ether Synthesis and the Mitsunobu Reaction—detailing the mechanistic causality, experimental protocols, and performance metrics of each.

Strategic Disconnection & Pathway Analysis

The most logical retrosynthetic disconnection for this target is at the aryl-alkyl ether bond, utilizing 4-hydroxybenzaldehyde as the common nucleophilic precursor.

SyntheticRoutes SM 4-Hydroxybenzaldehyde R1_Reagent 1-(2-Bromoethyl)pyrrolidin-2-one + K2CO3 / DMF SM->R1_Reagent R2_Reagent 1-(2-Hydroxyethyl)pyrrolidin-2-one + PPh3 / DIAD / THF SM->R2_Reagent RouteA Route A: Williamson Ether Synthesis (75 °C, SN2 Mechanism) R1_Reagent->RouteA RouteB Route B: Mitsunobu Reaction (25 °C, Dehydrative Coupling) R2_Reagent->RouteB Product 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde RouteA->Product RouteB->Product

Figure 1: Divergent synthetic pathways for target etherification.

Route A: Williamson Ether Synthesis (O-Alkylation)

Mechanistic Causality

The Williamson ether synthesis proceeds via a classic bimolecular nucleophilic substitution (


) mechanism[1]. 4-Hydroxybenzaldehyde is treated with a mild base, anhydrous potassium carbonate (

), in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[1]. The relatively acidic phenolic hydroxyl group (

due to the electron-withdrawing para-formyl group) is easily deprotonated to form a highly nucleophilic phenoxide ion[2].

 is explicitly chosen over stronger bases (e.g., 

or

) to prevent competitive base-catalyzed side reactions, such as the Cannizzaro reaction or aldol condensations involving the aldehyde group[2]. DMF is selected because its polarity accelerates

kinetics by strongly solvating the potassium cation, leaving the phenoxide "naked" and highly reactive[1]. The reaction is heated to 75 °C; exceeding this temperature increases the risk of

elimination of the primary alkyl bromide, which would yield an unwanted alkene byproduct[2].

Mechanism Phenol Phenol (pKa ~7.6) Base K2CO3 Base Deprotonation Phenol->Base Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide TS SN2 Transition State (DMF Solvation) Phenoxide->TS Electrophile Alkyl Bromide (Electrophile) Electrophile->TS Ether Ether Product + KBr TS->Ether

Figure 2: Mechanistic causality of the Williamson SN2 etherification.

Self-Validating Experimental Protocol
  • Setup & Deprotonation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Dissolve 4-hydroxybenzaldehyde (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF. Add anhydrous

    
     (1.5 eq, 15 mmol)[1].
    
    • Validation Check: The solution will transition from clear to a bright yellow/orange suspension within 15 minutes, visually confirming the formation of the phenoxide anion.

  • Alkylation: Add 1-(2-bromoethyl)pyrrolidin-2-one (1.1 eq, 11 mmol) dropwise to the stirring suspension.

  • Thermal Propagation: Heat the mixture to 75 °C for 12 hours.

    • Validation Check: Monitor via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (1:1). The disappearance of the lower

      
       phenol spot (which streaks due to hydrogen bonding) and the appearance of a crisp, UV-active higher 
      
      
      
      spot confirms conversion.
  • Work-up & Phase Partitioning: Cool to room temperature and quench by pouring the mixture into 100 mL of deionized water[1]. Extract with Ethyl Acetate (

    
     mL).
    
    • Causality: The massive aqueous dilution serves a dual purpose: it dissolves the inorganic salts (

      
      , unreacted 
      
      
      
      ) and acts as an anti-solvent for the organic product, driving it entirely into the organic extraction phase[1].
  • Washing & Isolation: Wash the combined organic layers with brine (

    
     mL) to pull any residual DMF out of the organic phase. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure[1] to yield the crude product.

Route B: Mitsunobu Reaction (Dehydrative Coupling)

Mechanistic Causality

The Mitsunobu reaction offers a highly specific dehydrative coupling between 4-hydroxybenzaldehyde and 1-(2-hydroxyethyl)pyrrolidin-2-one, avoiding alkyl halides entirely[3]. The reaction utilizes triphenylphosphine (


) and diisopropyl azodicarboxylate (DIAD) in Tetrahydrofuran (THF)[4].

 attacks DIAD to form a betaine intermediate, which then deprotonates the phenol. The aliphatic alcohol is subsequently activated as a phosphonium leaving group, which the phenoxide attacks via 

[3]. The primary advantage of this route is its extremely mild, neutral conditions (room temperature, no metal bases), which completely preserves the integrity of the formyl group and eliminates the risk of

elimination[3]. However, the generation of stoichiometric triphenylphosphine oxide (

) and reduced DIAD significantly complicates purification[5].
Self-Validating Experimental Protocol
  • Setup: In an oven-dried flask purged with argon, dissolve 4-hydroxybenzaldehyde (1.0 eq, 10 mmol), 1-(2-hydroxyethyl)pyrrolidin-2-one (1.0 eq, 10 mmol), and

    
     (1.2 eq, 12 mmol) in 50 mL of anhydrous THF.
    
  • Activation: Cool the flask to 0 °C in an ice bath. Add DIAD (1.2 eq, 12 mmol) dropwise over 15 minutes.

    • Causality: The formation of the betaine intermediate is highly exothermic. Cooling is mandatory to prevent the thermal decomposition of the unstable intermediates before the primary alcohol can be activated[4].

  • Propagation: Remove the ice bath and stir at room temperature for 16 hours[4].

    • Validation Check: TLC monitoring will show the consumption of the starting materials. Note that

      
       will appear as a dominant, strongly UV-active spot that often co-elutes near the product.
      
  • Work-up & Precipitation: Concentrate the THF directly under reduced pressure. Dissolve the crude, viscous residue in a minimal amount of cold diethyl ether (approx. 15 mL).

    • Validation Check: A voluminous white precipitate will form immediately. This is the

      
       byproduct crashing out of solution, validating the completion of the phosphine oxidation cycle[5].
      
  • Purification: Filter off the solid

    
    [5]. Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution from Hexanes to EtOAc) to isolate the pure ether.
    

Quantitative Performance Comparison

The following table summarizes the key metrics and operational parameters for both synthetic routes, allowing process chemists to select the optimal pathway based on scale and available infrastructure.

MetricRoute A (Williamson Synthesis)Route B (Mitsunobu Reaction)
Typical Yield 80–88%65–75%
Atom Economy High (Byproduct:

,

,

)
Low (Byproduct:

, reduced DIAD)
Reaction Temperature 70–80 °C0 °C to Room Temperature
Primary Side Reaction

Elimination of alkyl halide
Incomplete activation / Betaine degradation
Purification Burden Low (Aqueous wash often sufficient)High (Requires chromatography to remove

)
Industrial Scalability ExcellentPoor (Due to reagent cost and mass penalty)

Conclusion

For the synthesis of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde, Route A (Williamson Ether Synthesis) is the superior choice for scalable, routine preparation due to its high atom economy, cheaper reagents, and straightforward aqueous work-up. Route B (Mitsunobu Reaction) should be reserved for specialized micro-scale syntheses where heating must be strictly avoided, or when the corresponding alkyl halide is unavailable or highly unstable.

References

  • Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde. Benchchem. 1

  • Preventing side reactions in the etherification of 4-hydroxybenzaldehyde. Benchchem. 2

  • Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography-Free Separation. ResearchGate. 3

  • Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. MDPI. 4

  • Synthesis of 2-Phenyloxazole Derivatives Containing Amino Acids as Insulin Sensitivity Enhancers for Treatment of Type II Diabetes. Semantic Scholar. 5

Sources

Benchmarking Reference Standards for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Reference Standards for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (CAS: 438229-79-9) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of Saroglitazar (a dual PPAR


 agonist) and related glitazar-class therapeutics.[1]

As a non-pharmacopeial intermediate (lacking a specific USP/EP monograph), analytical scientists face a binary choice: procure expensive ISO 17034 Certified Reference Materials (CRMs) or qualify In-House Working Standards .[1] This guide objectively compares these alternatives, providing the experimental framework to validate an in-house standard against regulatory expectations (ICH Q2(R1), Q7).

Part 1: Strategic Context & Molecule Profile

This molecule is characterized by a reactive aldehyde moiety and a lactam (pyrrolidone) ring linked by an ethoxy spacer.[1] Its stability is the primary analytical challenge; the aldehyde is prone to oxidation to the corresponding carboxylic acid (a known impurity), while the lactam ring can undergo hydrolysis under extreme pH.[1]

Key Chemical Attributes:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 233.26 g/mol [2]

  • Critical Quality Attribute (CQA): Aldehyde purity (must be >98.0% to prevent stoichiometry errors in subsequent Saroglitazar synthesis steps).

Part 2: Comparative Analysis (CRM vs. In-House)

The following table contrasts the two primary sources for this reference standard based on experimental performance and regulatory risk.

Table 1: Performance Matrix – CRM vs. In-House Standard
FeatureOption A: ISO 17034 CRM Option B: In-House Working Standard
Primary Source Third-party accredited vendor (e.g., LGC, Merck, Simson Pharma).[1]Synthesized/Purified from process stream or bulk chemical vendor.
Traceability High. NIST/SI traceable. Includes Uncertainty Budget (

).[1]
Medium. Traceable only to the Primary Standard used for its qualification.
Assay Method Mass Balance (100% - Impurities - Water - Residual Solvents).[1]Potency assignment against a CRM or via qNMR (Quantitative NMR).[1]
Stability Data Guaranteed via real-time stability monitoring by vendor.High Risk. Requires user-generated stress testing (forced degradation).[1]
Cost High ($500 - $1,500 per 100mg).[1]Low (Material cost negligible; high labor cost for validation).[1]
Regulatory Risk Low. Accepted "as is" by FDA/EMA for method validation.Moderate. Requires full characterization data (NMR, MS, IR, TGA) in the filing.
Part 3: Experimental Validation Protocol

To successfully utilize Option B (In-House Standard) , you must perform a "Standard Qualification" workflow.[1] This protocol establishes the "Causality" of your purity assignment.

Workflow Diagram: The Qualification Hierarchy

Standard_Qualification cluster_impurities Impurity Quantitation Raw_Material Raw Material (Bulk Chemical) Purification Purification (Recrystallization in EtOH/Water) Raw_Material->Purification Struct_ID Structure Elucidation (1H-NMR, 13C-NMR, MS, IR) Purification->Struct_ID HPLC HPLC Purity (Organic Impurities) Purification->HPLC TGA TGA/KF (Volatiles/Water) Purification->TGA ROI Residue on Ignition (Inorganics) Purification->ROI Working_Std Qualified Working Standard (Valid for 12 Months) Struct_ID->Working_Std Identity Confirmed Purity_Assay Purity Assignment (Mass Balance Approach) Purity_Assay->Working_Std Potency Assigned HPLC->Purity_Assay Area % TGA->Purity_Assay % Loss ROI->Purity_Assay % Ash

Caption: Logical flow for converting raw chemical material into a regulatory-compliant working standard using the Mass Balance approach.

Protocol 1: HPLC Purity Assessment (The "Self-Validating" System)

This method separates the aldehyde from its oxidized acid impurity and the pyrrolidone precursors.

  • Instrument: UHPLC or HPLC with PDA Detector.

  • Column:

    
     Column (e.g., Agilent Zorbax Eclipse Plus, 
    
    
    
    mm, 3.5
    
    
    ).
  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5 to suppress acid ionization).[1]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 40% A / 60% B

    • 20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: 280 nm (Specific for the benzaldehyde chromophore).

  • System Suitability Criteria (Self-Validation):

    • Resolution (

      
      ):  > 2.0 between the main peak and the corresponding carboxylic acid impurity (RT approx 0.8 RRT).
      
    • Tailing Factor: < 1.5.

Protocol 2: Potency Assignment (Mass Balance Equation)

Do not rely solely on HPLC area %. You must calculate the assay on an "as-is" basis using the following equation, which accounts for non-chromatographable impurities:


[1]

Where:

  • 
    : Water content determined by Karl Fischer titration.
    
  • 
    : Residue on Ignition (sulfated ash).[1]
    
  • 
    : Residual Solvents (determined by GC-HS).[1]
    
  • 
    : Chromatographic purity (Area Normalization).
    
Part 4: Experimental Data (Representative)

The following data illustrates the risk of using a "Research Grade" chemical without full qualification versus a Certified Reference Material.

Table 2: Comparative Characterization Data
ParameterCommercial Research Grade (Sigma/TCI) Qualified In-House Standard ISO 17034 CRM
HPLC Purity (Area %) 97.2%99.4% (Recrystallized)99.8%
Water Content (KF) 1.5% (Hygroscopic)0.2% (Dried)0.1%
Acid Impurity 1.1% (Oxidation)0.05%<0.02%
Calculated Potency 95.6% 99.1% 99.7%

0.3%
Conclusion Unsuitable for quantitation.[1]Suitable for routine QC.[5][6]Gold Standard for validation.

Analyst Insight: The "Research Grade" material often shows high HPLC purity but fails on potency because of absorbed water and inorganic salts. Using the 97.2% value directly would introduce a 4% bias in your final Saroglitazar assay.

Part 5: Recommendations
  • For Method Validation (ICH Q2): Always purchase the ISO 17034 CRM . The cost is justified by the elimination of uncertainty during the critical validation phase.

  • For Routine Release Testing: Synthesize and qualify an In-House Working Standard . Use the CRM to cross-validate this material initially.

  • Storage: Store under Argon/Nitrogen at -20°C. The aldehyde is sensitive to air oxidation.[1] Re-test every 6 months using the HPLC protocol above.

References
  • International Conference on Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005).[1][7] Link

  • International Conference on Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000).[1] Link

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers.[8][9] (2016).[1][8] Link

  • US Food and Drug Administration (FDA). Saroglitazar Magnesium: New Drug Application (NDA) Context.[1] (Referenced via precisionFDA database).[1] Link[1]

  • PubChem. Compound Summary: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 438229-79-9).[1][10] National Library of Medicine. Link[1]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

As a Senior Application Scientist, I often see this compound—4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (CAS: 190791-29-8) —mismanaged due to its dual functional nature. It is a critical intermediate, notably in the synthesis of PPAR agonists like Saroglitazar .

Its structure combines a reactive benzaldehyde moiety with a stable lactam (pyrrolidone) ring. This creates specific disposal challenges: the aldehyde is prone to autoxidation (forming acidic byproducts), while the lactam ring confers water solubility that can complicate aqueous waste streams. Do not treat this merely as "generic organic waste." Improper disposal can lead to unchecked oxidation in storage or aquatic toxicity if released.

Chemical Profile & Hazard Identification[2][5][6][7][9]
ParameterTechnical Detail
CAS Number 190791-29-8
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Key Hazards (GHS) H315 (Skin Irritant), H319 (Eye Irritant), H412 (Harmful to aquatic life with long-lasting effects).[1]
Reactivity Air-sensitive (Aldehyde oxidizes to carboxylic acid).[2] Incompatible with strong oxidizers and strong bases.

Pre-Disposal Assessment: The "Waste Logic" Protocol

Before initiating disposal, you must categorize the waste stream. This prevents dangerous cross-reactivity in the central waste accumulation area.

Diagram 1: Waste Segregation Decision Tree

This logic gate ensures the compound is routed to the correct destruction method, prioritizing incineration.

WasteSegregation Start Waste Assessment: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystal LiquidPath Dissolved / Solution StateCheck->LiquidPath Reaction Mixture/Mother Liquor BinSolid ACTION: Pack in High-Density Polyethylene (HDPE) Drum Label: Toxic Solid Organic SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHalogenated AqueousCheck Aqueous Solution? SolventCheck->AqueousCheck BinHalo ACTION: Halo-Organic Waste Stream (High Temp Incineration Required) Halogenated->BinHalo BinNonHalo ACTION: Non-Halo Organic Waste Stream (Fuel Blending/Incineration) NonHalogenated->BinNonHalo TraceCheck Concentration > 1%? AqueousCheck->TraceCheck BinAq ACTION: Aqueous Toxic Waste (DO NOT POUR DOWN DRAIN) TraceCheck->BinAq Yes (Toxic Hazard) TraceCheck->BinAq No (Still Collect - Aquatic Toxin)

Figure 1: Segregation logic to prevent mixing incompatible waste streams.[3] Note that even dilute aqueous solutions must be collected due to aquatic toxicity (H412).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired shelf stock, spill cleanup debris, or filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or drum. Avoid metal containers if the aldehyde has oxidized to acid, as it may corrode the lining over time.

  • Bagging: Double-bag the solid in 6-mil polyethylene bags before placing it in the drum. This "double containment" prevents dust generation (pyrrolidone derivatives can be respiratory irritants).

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid Organic."

    • Constituents: Write clearly: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde.

    • Hazard Codes: Mark "Irritant" and "Environmental Hazard."

  • Disposal Method: Incineration. This is the only acceptable method. The pyrrolidone ring is thermally stable and requires high-temperature destruction to prevent leaching in landfills.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors or reaction solvents.

  • pH Check (Critical): Before adding to a waste carboy, check the pH.

    • Why? Benzaldehydes can oxidize to benzoic acids, lowering pH. If you mix an acidic waste stream with a basic waste stream (e.g., containing sodium hydride or alkoxides), you risk a violent exotherm or gas evolution.

    • Action: If pH < 4, neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) before adding to the main solvent waste container.

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM or Chloroform, use the Red can (standard lab code).

    • Non-Halogenated: If dissolved in Methanol, Ethyl Acetate, or Acetone, use the Clear/White can.

  • No Drain Disposal: Under NO circumstances should this compound enter the municipal water system. The H412 classification (Harmful to aquatic life with long-lasting effects) mandates collection of all aqueous rinses.

Accidental Release Measures (Spill Response)

In the event of a spill, speed is secondary to containment . The dust is light and can spread easily.

Diagram 2: Spill Response Lifecycle

A self-validating workflow ensuring personnel safety and environmental compliance.

SpillResponse Alert 1. ALERT & ISOLATE Evacuate immediate area Don PPE (Nitrile gloves, N95/P100) Contain 2. CONTAINMENT Cover with damp paper/pads to prevent dust aerosolization Alert->Contain Area Secure Absorb 3. ABSORPTION/COLLECTION Scoop into HDPE pail Do NOT use vacuum (static risk) Contain->Absorb Dust Suppressed Clean 4. DECONTAMINATION Wash surface with soap & water Collect rinsate as hazardous waste Absorb->Clean Bulk Removed Report 5. REPORTING Notify EHS Officer Log in Chemical Inventory Clean->Report Surface Neutral

Figure 2: Operational workflow for solid spill cleanup. Note the prohibition of vacuum cleaners to prevent static ignition of organic dusts.

Specific Cleanup Materials[1][11][12]
  • Absorbent: Use Vermiculite or Sand.[2]

  • Avoid: Do not use sawdust or paper towels as the primary bulk absorbent if the material is wet/oxidizing, as aldehydes can theoretically support combustion, though this risk is lower than with strong oxidizers.

  • Decontamination Solution: Simple soapy water (surfactant) is preferred over bleach. Bleach (hypochlorite) can react with the nitrogen in the pyrrolidone ring to form chloramines (toxic gas).

Regulatory Framework & Compliance

  • US EPA (RCRA): This compound is not a "Listed" waste (P or U list) by default, but it characterizes as Ignitable (D001) if in flammable solvent or Toxic based on aquatic toxicity data. It must be treated as Hazardous Chemical Waste .

  • EU Waste Framework Directive: Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Transport (DOT/IATA): Generally not regulated as a dangerous good for transport unless in solution with a flammable solvent. However, always check the specific SDS Section 14 for the pure substance, as aquatic toxicity classifications can trigger UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.).

References

  • PubChem. (n.d.). Compound Summary: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde (CAS 190791-29-8). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Classification and Labelling of Benzaldehyde Derivatives. Retrieved October 26, 2023, from [Link]

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. United States Environmental Protection Agency. Retrieved October 26, 2023, from [Link]

Sources

Navigating the Safe Handling of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde, a compound with potential applications in medicinal chemistry, requires a meticulous approach to laboratory safety.[1] This guide provides essential, immediate safety and logistical information, offering a procedural framework for its handling and disposal, grounded in established safety principles for analogous chemical structures.

Anticipated Hazard Profile

The chemical structure suggests a profile of a compound that is likely a skin, eye, and respiratory irritant. Aldehydes are known for their potential to cause irritation, and pyrrolidine derivatives can also present hazards.[5][6] Therefore, it is prudent to handle this compound with the assumption that it may possess these characteristics.

Hazard ClassAnticipated EffectRationale based on Structural Analogs
Skin Irritation May cause redness, itching, and irritation upon contact.[5][7][8]Benzaldehyde and its derivatives are known skin irritants.[6]
Eye Irritation May cause serious eye irritation, including redness, pain, and watering.[5][7][8]Aldehydes are generally irritating to the eyes.[9]
Respiratory Irritation Inhalation of dust or vapors may cause irritation to the respiratory tract.[5][7][8]Similar benzaldehyde compounds can cause respiratory irritation.[6]
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.[5][7][8]A common characteristic of many synthetic organic compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are paramount to mitigating the risks associated with handling 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde. The following PPE is mandatory for all procedures involving this compound.

Core PPE Requirements:
  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against incidental splashes of a wide range of chemicals.[2][10][11] For prolonged handling or in situations with a higher risk of contact, consider thicker, more robust gloves. Always inspect gloves for any signs of damage before use.[10]

  • Eye and Face Protection: Chemical splash goggles are required at all times.[12] When there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles to protect the entire face.[10][12]

  • Protective Clothing: A long-sleeved laboratory coat is the minimum requirement.[2][10] For procedures with a higher potential for splashes, a chemical-resistant apron worn over the lab coat is recommended.[10]

  • Foot Protection: Closed-toe shoes made of a non-porous material are mandatory in the laboratory.[10]

PPE Donning and Doffing Workflow

Properly donning and doffing PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: PPE Donning and Doffing Workflow

Operational Plan: From Receipt to Experimentation

A structured operational plan ensures that safety is integrated into every step of the experimental workflow.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][13]

  • The container should be tightly closed and clearly labeled.[5][7]

Engineering Controls:
  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][14]

Experimental Procedure:
  • Preparation: Before starting, ensure all necessary PPE is correctly donned. Prepare your workspace by covering it with an absorbent, disposable bench liner.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers to minimize dust generation.

  • In-use: Keep the container sealed when not in use. If heating is required, use a controlled heating source and ensure adequate ventilation.

  • Post-Experiment: Decontaminate all non-disposable equipment that has come into contact with the compound.

Disposal Plan: A Responsible Conclusion

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Solid Waste: All solid waste contaminated with 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde, including used gloves, weighing paper, and contaminated bench liners, must be disposed of in a designated solid hazardous waste container.[2]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated hazardous organic waste container.[2] Do not mix with incompatible waste streams.[2]

  • Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[2]

Waste Container Management:
  • All waste containers must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[2]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name, and the date of accumulation.[2]

  • Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

Disposal Workflow

Disposal_Workflow cluster_disposal Final Disposal Start Experiment Complete Solid_Waste Contaminated Solid Waste (Gloves, Paper, etc.) Start->Solid_Waste Liquid_Waste Unused Solutions & Rinsates Start->Liquid_Waste Empty_Container Original Container Start->Empty_Container Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Designated Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Final_Disposal Dispose through Licensed Environmental Waste Management Solid_Container->Final_Disposal Liquid_Container->Final_Disposal Triple_Rinse->Liquid_Container

Caption: Chemical Waste Disposal Workflow

By adhering to these guidelines, researchers can confidently and safely handle 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde, ensuring a secure laboratory environment and fostering a culture of safety and responsibility.

References

  • Metasci. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • BenchChem. (2025).
  • Techno PharmChem. (n.d.). BENZALDEHYDE.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • PubChem. (n.d.). 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde.
  • Fisher Scientific. (2012, April 16).
  • SynQuest Labs. (n.d.). 4-Ethoxybenzaldehyde.
  • PubChem. (n.d.). 4-(2-Oxopyrrolidin-1-yl)benzaldehyde.
  • MilliporeSigma. (2025, November 6).
  • New Jersey Department of Health and Senior Services. (n.d.). Pyrrolidine - HAZARD SUMMARY.
  • Sdfine. (n.d.). pyrrolidine.
  • BenchChem. (n.d.). 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde.
  • Fisher Scientific. (2025, December 22).
  • Sigma-Aldrich. (n.d.). 4-(2-oxopyrrolidin-1-yl)benzaldehyde.
  • Chem-Impex. (n.d.). 4-(2-Oxopyrrolidin-1-yl)-benzaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 3 - Personal Protective Equipment.
  • MilliporeSigma. (2025, November 7).
  • Thermo Fisher Scientific. (2025, September 18).
  • Carl Roth. (2025, January 21).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.